molecular formula C10H9BrN2O B3044390 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one CAS No. 1000343-17-8

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Cat. No.: B3044390
CAS No.: 1000343-17-8
M. Wt: 253.09 g/mol
InChI Key: LQSDYINBXOLBSN-UHFFFAOYSA-N
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Description

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-amino-5-bromoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSDYINBXOLBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=C(C=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646822
Record name 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-17-8
Record name 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the strategic utilization of the 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one scaffold in medicinal chemistry and drug discovery.

Executive Summary

The compound 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one (CAS 1000343-17-8), also known as 1-acetyl-6-amino-5-bromoindole, is a highly functionalized, trifunctional building block widely utilized in modern medicinal chemistry. Featuring an N1-acetyl protecting group, a C5-bromide primed for transition-metal catalysis, and a nucleophilic C6-primary amine, this scaffold enables the rapid, orthogonal synthesis of complex indole derivatives. These derivatives are particularly valuable in the development of kinase inhibitors, where the deprotected indole core acts as a privileged hinge-binding motif[1].

This whitepaper details the electronic profiling, causality-driven orthogonal functionalization strategies, biological applications, and validated experimental protocols for utilizing this specific scaffold in drug discovery workflows.

Structural and Electronic Profiling: The Causality of Reactivity

To successfully derivatize 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one, one must understand the electronic interplay of its three primary functional groups. The sequence of functionalization is not arbitrary; it is dictated by the electronic demands and potential side reactions of the scaffold.

  • The N1-Acetyl Group (Transient Protection): The free indole nitrogen (N-H) is weakly acidic and can interfere with basic cross-coupling conditions or undergo undesired N-arylation. The N1-acetyl group is electron-withdrawing, which lowers the highest occupied molecular orbital (HOMO) of the pyrrole ring. This deactivation prevents unwanted electrophilic aromatic substitution at the C3 position and protects the nitrogen during harsh coupling conditions.

  • The C6-Primary Amine (Nucleophilic Core): The amino group at the 6-position is highly nucleophilic and electron-donating. Causality Check: If palladium-catalyzed cross-coupling at the C5-bromide is attempted before functionalizing or protecting this C6-amine, the free amine can coordinate to the palladium center, leading to severe catalyst poisoning or competitive intramolecular Buchwald-Hartwig amination[2]. Therefore, C6 derivatization (e.g., amidation or urea formation) must logically precede C5 functionalization.

  • The C5-Bromide (Electrophilic Hub): Halogen atoms enhance cross-coupling compatibility in carbon–carbon bond formation. The C5-bromide is highly susceptible to oxidative addition by Pd(0) species, making it the ideal site for Suzuki-Miyaura, Sonogashira, or Heck couplings to introduce diverse aryl, alkynyl, or vinyl vectors[2].

Workflow Start 1-(6-Amino-5-bromo- 1H-indol-1-yl)ethan-1-one Step1 C6-Amine Functionalization (Amidation/Urea) Start->Step1 Electrophile Step2 C5-Bromine Cross-Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(0), R-B(OH)2 Step3 N1-Acetyl Deprotection (Base Hydrolysis) Step2->Step3 K2CO3, MeOH Final Bioactive Indole Analog Step3->Final Target Binding

Caption: Orthogonal functionalization workflow for 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one.

Biological Applications: Kinase Hinge Binding

Indole and azaindole scaffolds are privileged structures in oncology and immunology due to their ability to act as ATP-competitive kinase inhibitors[1]. Once the N1-acetyl group is removed from our target scaffold, the resulting free N-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Ala173 in Aurora B kinase or Met1160 in c-Met)[3][4].

The orthogonal functionalization of the C5 and C6 positions allows researchers to probe adjacent binding pockets:

  • C5-Substituents (Aryl/Alkynyl): Typically project into the hydrophobic pocket behind the gatekeeper residue, stabilizing the "DFG-out" inactive conformation of the kinase.

  • C6-Substituents (Amides/Ureas): Often project toward the solvent-exposed region or engage in additional hydrogen bonding within allosteric channels (e.g., interacting with Lys122 or Glu141)[3].

Binding Hinge Kinase Hinge Region Backbone C=O (e.g., Glu171) Backbone NH (e.g., Ala173) Indole Deprotected Indole Core N1-H (Donor) C2/C3 (Hydrophobic) Hinge->Indole H-Bond (NH to C=O if C2-sub) Indole->Hinge H-Bond (N1-H to C=O) C5_Sub C5-Aryl Motif Hydrophobic Pocket / DFG-out Indole->C5_Sub C6_Sub C6-Amide/Urea Solvent Exposed / Allosteric Indole->C6_Sub

Caption: Pharmacophore model of deprotected indole analogs binding to the kinase hinge region.

Quantitative Data: Cross-Coupling Parameters

The following table summarizes validated catalytic systems and quantitative parameters for the C5-derivatization of 5-bromoindole scaffolds, demonstrating the versatility of the intermediate once the C6-amine is secured[2][5].

Reaction TypeCatalyst SystemSolvent SystemTemp (°C)Time (h)Target Vector
Suzuki-Miyaura Pd(OAc)₂ (5 mol%), SPhosMeCN / H₂O (1:4)37 °C18C5-Aryl / Heteroaryl
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Dioxane / H₂O (4:1)90 °C12C5-Aryl (Sterically hindered)
Heck Coupling Na₂PdCl₄, SPhosMeCN / H₂O80 °C (MW)4–6C5-Vinyl / Styryl
Sonogashira Pd(PPh₃)₄, CuIDMF / Et₃N70 °C12C5-Alkynyl

Data synthesized from standardized aqueous and microwave-assisted cross-coupling protocols for halogenated indoles[2][5].

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and trustworthiness, the following self-validating workflow details the three-step orthogonal functionalization of 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one to yield a kinase-targeting analog.

Phase 1: C6-Amine Functionalization (Urea Formation)

Objective: Mask the nucleophilic amine to prevent catalyst poisoning in Phase 2, while building the solvent-exposed pharmacophore.

  • Preparation: Dissolve 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Activation: Add triethylamine (Et₃N, 2.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add the desired isocyanate (e.g., phenyl isocyanate, 1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the C6-urea protected intermediate.

Phase 2: C5-Suzuki-Miyaura Cross-Coupling

Objective: Introduce the hydrophobic C5-aryl vector using mild, aqueous conditions[2][5].

  • Preparation: To a microwave-safe reaction vial, add the C6-urea intermediate from Phase 1 (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: In a separate vial, dissolve Pd(OAc)₂ (0.05 equiv) and SPhos ligand (0.1 equiv) in 2 mL of a degassed Acetonitrile/Water mixture (1:4 v/v).

  • Reaction: Transfer the catalyst solution to the reaction vial. Seal the vial, purge with argon for 5 minutes, and stir at 37 °C for 18 hours[2][5].

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer twice with EtOAc, wash combined organics with brine, and dry over Na₂SO₄. Purify via silica gel chromatography to isolate the C5-arylated intermediate.

Phase 3: N1-Acetyl Deprotection

Objective: Unmask the indole N-H to restore the critical kinase hinge-binding hydrogen bond donor.

  • Preparation: Dissolve the fully functionalized intermediate from Phase 2 in a mixture of Methanol and Tetrahydrofuran (MeOH/THF, 1:1 v/v, 10 mL).

  • Hydrolysis: Add 2M aqueous NaOH (5.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The electron-withdrawing nature of the acetyl group makes it highly susceptible to basic cleavage. Monitor via LC-MS until the acetyl mass (M-42) is fully observed.

  • Workup: Neutralize the reaction mixture with 1M HCl to pH 7. Extract the product with EtOAc (3 x 15 mL). Dry and concentrate. Perform a final purification via preparative HPLC to yield the highly pure, bioactive indole analog ready for in vitro kinase screening.

References

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer Source: White Rose Research Online URL: [Link]

  • Title: Application of a macrocyclization strategy in kinase inhibitor development Source: ScienceOpen URL: [Link] (Derived from grounding data)

Sources

Technical Guide: Solubility and Stability of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

[1][2]

Executive Summary

This molecule represents a specialized class of N-acetylated halo-aminoindoles, often utilized as high-value intermediates in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its structural duality—featuring a labile N-acetyl protecting group and a reactive primary amine—presents unique challenges in handling and formulation.[1][2]

Key Technical Takeaways:

  • Solubility: Exhibits a "brick-dust" profile in neutral aqueous media; solubility is pH-dependent, improving significantly under acidic conditions (pH < 3.[1][2]0) due to protonation of the C6-amino group.[1][2]

  • Stability Risk: The N1-acetyl group is susceptible to hydrolytic cleavage (deacetylation) in basic media (pH > 8.[1][2]0) and protic nucleophilic solvents.[2]

  • Handling: Requires protection from light and oxidation due to the electron-rich aniline moiety and photosensitive bromo-substituent.[1][2]

Physicochemical Characterization

Understanding the molecular architecture is the first step to mastering solubility and stability.

Structural Analysis[1][2]
  • Core Scaffold: 5-Bromo-6-aminoindole.[1][2]

  • Functionalization: N1-Acetylation (Ethanone group attached to Indole Nitrogen).[1][2]

  • Electronic Effects:

    • The C5-Bromo atom is electron-withdrawing (inductive), increasing lipophilicity.[1][2]

    • The C6-Amino group is a strong electron donor, making the ring susceptible to oxidation.[2]

    • The N1-Acetyl group withdraws electron density from the pyrrole ring, temporarily stabilizing the electron-rich system but introducing a hydrolytic liability.[1][2]

Predicted Properties Table

Data derived from structural analogs and QSAR models.[2]

PropertyValue (Approx.)Implication
Molecular Weight 253.09 g/mol Small molecule range.[1][2]
LogP (Octanol/Water) 2.4 – 2.8Moderate lipophilicity; likely permeable but low aqueous solubility.[1][2]
pKa (C6-NH₂) ~3.5 – 4.2Weak base; protonates only in strong acid.[1][2]
pKa (Indole N-H) N/ABlocked by Acetyl group.[1][2]
H-Bond Donors 1 (Amino group)Limited water interaction.[1][2]
H-Bond Acceptors 2 (Carbonyl, Amino N)Moderate polarity.[1][2]

Solubility Profile

Aqueous Solubility
  • Neutral pH (6.0 – 8.0): Extremely low solubility (< 50 µg/mL).[1][2] The molecule exists in its neutral form, where crystal lattice energy dominates over solvation.

  • Acidic pH (< 3.0): Solubility increases markedly (> 1 mg/mL).[1][2] Protonation of the C6-amino group disrupts the crystal lattice and increases hydration.[1]

  • Basic pH (> 9.0): WARNING. While solubility may theoretically remain low, the rate of N-deacetylation increases exponentially, degrading the compound before equilibrium is reached.[2]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended:

  • DMSO (Dimethyl Sulfoxide): Excellent (> 50 mg/mL).[1][2] Preferred for biological assays.[1][2]

  • DMF (Dimethylformamide): Excellent (> 50 mg/mL).[1][2] Suitable for synthetic reactions.[1][2][3][4]

  • Ethanol/Methanol: Moderate (5–20 mg/mL).[2] Risk of solvolysis (trans-acylation) upon prolonged storage.[1][2]

  • Acetonitrile: Good (10–30 mg/mL).[2] Preferred for HPLC analysis.[1][2]

Stability & Degradation Pathways[2]

Hydrolytic Instability (N-Deacetylation)

The bond between the indole nitrogen and the acetyl group is chemically distinct from a standard amide.[1][2] The lone pair of the indole nitrogen is delocalized into the aromatic system, making the N-acetyl carbonyl more electrophilic and susceptible to nucleophilic attack.

  • Trigger: Basic pH (NaOH, Carbonate buffers), Nucleophiles (Primary amines, Methanol).

  • Product: 6-Amino-5-bromoindole (Parent Indole) + Acetic Acid.[1][2]

Oxidative Instability

The C6-primary amine is an electron pump.[1][2] Upon exposure to air (ROS) or peroxides:[1]

  • Mechanism: Radical formation

    
     Dimerization (Azo linkages) or formation of quinoid imine species.[2]
    
  • Visual Indicator: Solution turns from colorless/pale yellow to dark brown/purple.[2]

Photostability

Bromoindoles can undergo homolytic C-Br bond cleavage under UV light, leading to debrominated byproducts.[1]

  • Requirement: Amber glassware is mandatory for all storage and handling.[2]

Degradation Pathway Diagram[1][2]

DegradationPathwaysParent1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one(ABAI-Ac)HydrolysisHydrolysis (Basic pH / Nucleophiles)Cleavage of N-C BondParent->HydrolysisOxidationOxidation (Air / Peroxides)Radical MechanismParent->OxidationPhotolysisPhotolysis (UV Light)Homolytic CleavageParent->PhotolysisDeacetylatedDegradant A:6-Amino-5-bromoindole(Major Impurity)Hydrolysis->DeacetylatedQuinoidDegradant B:Quinoid Imines / Azo Dimers(Colored Impurities)Oxidation->QuinoidDebrominatedDegradant C:1-(6-Amino-1H-indol-1-yl)ethan-1-one(Minor Impurity)Photolysis->Debrominated

Experimental Protocols

Kinetic Solubility Assay (Self-Validating Protocol)

This protocol ensures you distinguish between true solubility and degradation-limited solubility.[1][2]

Reagents:

  • PBS (pH 7.4)[1][2]

  • 0.1 M HCl (pH 1.0)

  • Acetonitrile (HPLC Grade)[1][2]

Workflow:

  • Spike: Add 20 µL Stock to 980 µL of buffer (Target: 200 µg/mL).

  • Incubation: Shake at 25°C for 2 hours (Keep time short to minimize hydrolysis).

  • Filtration: Filter using a 0.22 µm PTFE membrane (Do not use Nylon; it binds indoles).[2]

  • Analysis: Analyze filtrate by HPLC-UV (254 nm).

  • Validation Check: Run a "Total Recovery" sample (20 µL Stock + 980 µL Acetonitrile). If the Peak Area of the buffer sample is < 1% of the Total Recovery sample, the compound is effectively insoluble.

Forced Degradation Study (Stress Testing)

Use this to establish the stability-indicating HPLC method.[1][2]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsModerate degradation.[1][2] Check for deacetylation.[2]
Base Hydrolysis 0.1 N NaOH, RT, 1 hrRapid Degradation. Expect complete conversion to 6-amino-5-bromoindole.
Oxidation 3% H₂O₂, RT, 2 hrsFormation of N-oxides or dimers.
Photostability UV Light (ICH Q1B), 24 hrsCheck for debromination peaks.
Analytical Workflow Diagram

AnalyticalWorkflowcluster_AssaysParallel AssessmentSampleSolid Sample(ABAI-Ac)StockStock Solution(DMSO, 10mM)Sample->StockSolubilitySolubility Screen(pH 1.2, 7.4)Stock->SolubilityStabilityStress Test(Acid/Base/Ox)Stock->StabilityHPLCHPLC-PDA Analysis(C18 Column, ACN/H2O)Solubility->HPLCStability->HPLCDataSolubility & StabilityProfileHPLC->Data

Figure 2: Recommended workflow for physicochemical profiling.

Handling and Storage Recommendations

  • G as: Store under inert atmosphere (Argon or Nitrogen) to prevent amine oxidation.[2]

  • O paque: Use amber vials or foil-wrapped containers to prevent photolysis.[1][2]

  • L ow Temperature: Store solid at -20°C. Store DMSO stocks at -80°C.

  • D ry: Keep desiccated. Moisture accelerates N-deacetylation.[1][2]

Formulation Note: Avoid formulating in aqueous buffers for long-term storage. Prepare fresh in organic co-solvents (e.g., 10% DMSO / 90% Saline) immediately prior to in vivo dosing.

References

  • PubChem. 1-(5-Bromo-1H-indol-3-yl)ethanone Compound Summary. National Library of Medicine.[2] [Link]

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.[2][Link][1][2]

  • EPA CompTox. 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate Properties.[Link][1][2]

Methodological & Application

Protocol for the Regioselective Synthesis and Chromatographic Purification of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Substituted indoles are foundational scaffolds in medicinal chemistry, with N-acyl indoles appearing in numerous biologically active molecules.[1] This application note provides a detailed, two-step protocol for the synthesis of 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one, a key intermediate for pharmaceutical development. The synthesis begins with the selective reduction of the commercially available 5-bromo-6-nitro-1H-indole, followed by a regioselective N-acetylation. We delve into the rationale behind the choice of reagents and reaction conditions, emphasizing the chemoselectivity required at each stage. The protocol culminates in a robust purification strategy using column chromatography, complete with guidelines for optimization and validation through standard analytical techniques. This guide is designed to be a self-validating system, providing researchers with the necessary details to confidently reproduce and scale this synthesis.

Introduction: The Chemical Rationale

The synthesis of 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one presents a classic chemoselectivity challenge inherent in multifunctional aromatic heterocycles. The indole core possesses multiple reactive sites, including the N1-proton, the electron-rich C3 position, and in this case, a C6-amino group.[2] Our strategy is therefore designed around a logical sequence of functional group transformations that minimizes side reactions and simplifies purification.

The synthetic pathway proceeds in two key stages:

  • Reduction of the Nitro Group : The transformation of the C6-nitro group to a primary amine is the critical first step. While various methods exist, reduction using stannous chloride (SnCl₂) in an acidic medium is chosen for its reliability, high yield, and operational simplicity in a standard laboratory setting without the need for high-pressure hydrogenation equipment.[3]

  • Regioselective N-Acetylation : The subsequent acetylation must selectively target the indole N1-position over the C6-amino group. The indole N-H is significantly more acidic than the N-H bonds of the amino group, allowing for its selective deprotonation with a strong base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily attacks an acylating agent.[4] This acid-base chemistry is the cornerstone of achieving the desired regioselectivity, preventing acylation at the less acidic amino group under these conditions.

This protocol provides a comprehensive workflow, from initial reaction setup to final characterization, to ensure the successful synthesis and isolation of the high-purity target compound.

Overall Reaction Scheme

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: N-Acetylation 5-bromo-6-nitro-1H-indole 6-amino-5-bromo-1H-indole 5-bromo-6-nitro-1H-indole->6-amino-5-bromo-1H-indole  SnCl₂·2H₂O, HCl, EtOH 6-amino-5-bromo-1H-indole_2 Target_Molecule 6-amino-5-bromo-1H-indole_2->Target_Molecule  1. NaH, THF  2. Acetyl Chloride

Caption: Two-step synthesis of the target molecule.

Materials and Equipment

Reagent/MaterialCAS No.Molecular Wt.Supplier SuggestionNotes
5-Bromo-6-nitro-1H-indole104447-74-7241.04MilliporeSigmaStarting material.
Stannous Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.63Standard SupplierReducing agent.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46Standard SupplierCorrosive. Use in fume hood.
Ethanol (EtOH), 200 Proof64-17-546.07Standard SupplierReaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Standard SupplierFor neutralization.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Standard SupplierFlammable solid. Handle under inert gas.
Tetrahydrofuran (THF), Anhydrous109-99-972.11Standard SupplierUse dry solvent.
Acetyl Chloride75-36-578.50Standard SupplierCorrosive and lachrymator.
Ethyl Acetate (EtOAc)141-78-688.11Standard SupplierFor extraction and chromatography.
Hexane110-54-386.18Standard SupplierFor chromatography.
Silica Gel, 60 Å, 230-400 mesh112926-00-8N/AStandard SupplierStationary phase for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard SupplierDrying agent.

Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator, column chromatography setup, TLC plates (silica gel 60 F₂₅₄), UV lamp, inert atmosphere setup (e.g., nitrogen or argon balloon).

Experimental Protocol: Synthesis

Part A: Synthesis of 6-Amino-5-bromo-1H-indole

This procedure details the reduction of the nitro group at the C6 position to an amine using stannous chloride.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-6-nitro-1H-indole (2.41 g, 10.0 mmol).

  • Addition of Reagents : Add ethanol (50 mL) to the flask and stir to create a suspension. To this suspension, add stannous chloride dihydrate (11.28 g, 50.0 mmol, 5.0 equiv.).

  • Initiation of Reaction : Carefully add concentrated hydrochloric acid (10 mL) dropwise to the stirring mixture. The reaction is exothermic; an ice bath can be used to moderate the temperature if necessary.

  • Reaction Progression : After the addition of HCl is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexane). The starting material will have a different Rf value than the more polar amino-indole product.

  • Work-up - Quenching and Neutralization : Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture over crushed ice (approx. 100 g). This will precipitate the tin salts.

  • Basification : Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. Be cautious as CO₂ will evolve. This step is crucial to deprotonate the amine and make it extractable into an organic solvent.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). The product is now in the organic phase.

  • Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation : The crude 6-amino-5-bromo-1H-indole will be obtained as a solid, which can be used directly in the next step without further purification. Expected yield is typically high (>90%).

Part B: Synthesis of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

This procedure describes the selective N-acetylation of the indole nitrogen. It is critical to use anhydrous conditions as sodium hydride reacts violently with water.

  • Reaction Setup : To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv.).

  • Washing NaH (Optional but Recommended) : To remove the mineral oil, wash the NaH with dry hexane (2 x 10 mL) under an inert atmosphere, allowing the NaH to settle and decanting the hexane wash.

  • Addition of Starting Material : Add anhydrous tetrahydrofuran (THF, 60 mL) to the flask. Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve the crude 6-amino-5-bromo-1H-indole (approx. 10.0 mmol) from Part A in anhydrous THF (40 mL).

  • Deprotonation : Add the solution of 6-amino-5-bromo-1H-indole dropwise to the stirring NaH suspension at 0°C. Allow the mixture to stir at this temperature for 30 minutes. Hydrogen gas will evolve; ensure proper ventilation. The formation of the sodium salt of the indole is the key to directing acylation to the N1 position.

  • Acetylation : While maintaining the temperature at 0°C, add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv.) dropwise to the reaction mixture. A precipitate may form.

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (Eluent: 40% EtOAc in Hexane) until the starting material is consumed.

  • Work-up - Quenching : Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of water (10 mL). This will destroy any excess NaH.

  • Extraction : Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid contains the desired product along with impurities.

Purification Protocol

Purification is achieved via flash column chromatography on silica gel. The polarity of indole derivatives requires careful selection of the eluent system to achieve good separation.[5]

G Start Crude Product from Part B Prep Prepare Silica Gel Slurry (e.g., in 20% EtOAc/Hexane) Start->Prep Pack Pack Column with Slurry Prep->Pack Load Load Crude Product (Adsorbed onto silica or as concentrated solution) Pack->Load Elute Elute with Gradient Solvent System (e.g., 20% -> 50% EtOAc in Hexane) Load->Elute Monitor Monitor Fractions by TLC (Visualize under UV light at 254 nm) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent under Reduced Pressure Combine->Evaporate End Obtain Pure Crystalline Product Evaporate->End

Caption: General workflow for purification by column chromatography.

  • Column Preparation : Prepare a slurry of silica gel in a low-polarity eluent (e.g., 20% ethyl acetate in hexane) and pack a glass column.

  • Sample Loading : Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane and load it carefully onto the top of the column.

  • Elution : Begin eluting the column with a low-polarity solvent system (e.g., 20% EtOAc/Hexane). Gradually increase the polarity of the eluent (e.g., to 40-50% EtOAc/Hexane) to elute the product. The less polar impurities will elute first.

  • Fraction Collection : Collect fractions and analyze them by TLC. The product spot should be UV-active.[5]

  • Isolation : Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield 1-(6-amino-5-bromo-1H-indol-1-yl)ethan-1-one as a solid.

Characterization and Data Validation

The identity and purity of the final compound should be confirmed using standard spectroscopic methods. The following table provides expected data based on the structure.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂), ~2.6 (s, 3H, -COCH₃). Chemical shifts and coupling constants will confirm the substitution pattern.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O), ~140-110 (aromatic carbons), ~105 (C3 of indole), ~100 (brominated carbon), ~24 (CH₃).
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ = 255.0/257.0 (due to bromine isotopes ~1:1 ratio).
IR Spectroscopy (KBr)ν (cm⁻¹): ~3450-3300 (N-H stretch, amine), ~1680 (C=O stretch, amide), ~1600-1450 (C=C stretch, aromatic).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step A Incomplete reaction or product loss during work-up.Ensure reflux is maintained for the full duration. Be careful during neutralization as the product can be amphoteric; do not make the solution too basic.
Multiple products in Step B Acylation at the C6-amino group or di-acetylation.Ensure NaH is active and conditions are strictly anhydrous. Add the indole solution slowly to the NaH suspension at 0°C to ensure complete deprotonation of the N1 position before adding acetyl chloride.
Difficulty in purification Product and impurities have similar Rf values.Use a shallower solvent gradient during column chromatography. Try a different solvent system (e.g., dichloromethane/methanol). Streaking on TLC may indicate the need to add a small amount of triethylamine (1%) to the eluent to deactivate the acidic silica.[5]

References

  • Black, D. StC., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules, 10(9), 1147-1153. Available from: [Link]

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances, 12, 1234-1237. Available from: [Link]

  • Heller, S. T., Schultz, E. E., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(20), 4925-4929. Available from: [Link]

  • ResearchGate. (N.D.). Scope of substituted indoles for direct N-acylation with carboxylic acids. ResearchGate. Available from: [Link]

  • Scheidt, K. A., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Journal of the American Chemical Society, 131(41), 14616-14617. Available from: [Link]

  • Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208–6210. Available from: [Link]

  • Sarpong, R., et al. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie, 124(20), 5013-5017. Available from: [Link]

Sources

Application Note: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as a Bifunctional Fragment Probe in Structure-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, identifying high-quality starting points for target modulation is critical. 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (Molecular Weight: 253.10 g/mol ) serves as a highly optimized, bifunctional chemical probe for Fragment-Based Drug Discovery (FBDD). By leveraging the privileged indole scaffold, this molecule acts as a potent purine bioisostere, while its precisely positioned bromo and amino substituents provide orthogonal vectors for rapid synthetic expansion. This application note details the mechanistic rationale, structural workflows, and self-validating protocols required to utilize this compound effectively in probe development.

Structural Rationale & Vector Analysis

The indole core is a cornerstone of medicinal chemistry, frequently utilized to mimic the adenine ring of ATP and anchor molecules to the hinge region of kinases . 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one strictly adheres to the "Rule of Three" for fragment libraries and offers three distinct, chemically orthogonal vectors for structural exploration:

  • The C5-Bromo Vector (Hydrophobic Expansion): The bromine atom at position 5 is geometrically oriented toward the internal hydrophobic pockets (e.g., the DFG-motif in kinases). It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, allowing chemists to "grow" the fragment deeper into the target protein .

  • The C6-Amino Vector (Solvent-Channel Engagement): The primary amine at position 6 typically points toward the solvent-exposed channel. It provides a highly reactive nucleophile for the rapid synthesis of amides, ureas, or sulfonamides to capture adjacent hydrogen bond acceptors.

  • The N1-Acetyl Vector (Electronic Modulation): The ethan-1-one moiety modulates the electron density of the indole ring, tuning its

    
     stacking capabilities. It can serve as a direct interaction motif for epigenetic readers (such as bromodomains) or act as a temporary protecting group during aggressive C5/C6 functionalization.
    

Iterative FBDD Workflow

Fragment hits typically exhibit low initial binding affinities (high micromolar to millimolar


) . Therefore, the transition from a fragment to a mature chemical probe requires a cyclical process of structural biology, computational design, and targeted synthesis.

FBDD_Workflow Screening Primary Screening (SPR / NMR) HitID Hit Identification 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one Screening->HitID Xray Structural Biology (X-ray Co-crystallography) HitID->Xray Design Structure-Based Design (Vector Analysis) Xray->Design Synthesis Fragment Growing (Pd-Catalyzed Coupling) Design->Synthesis Validation Lead Validation (IC50 / Cellular Assays) Synthesis->Validation Validation->Xray Iterative Optimization

Fig 1. Iterative FBDD workflow utilizing the bromoindole core scaffold for probe optimization.

Self-Validating Experimental Protocols

To ensure data integrity, every assay in the probe development pipeline must be designed as a self-validating system. Below are the standardized protocols for screening and functionalizing the 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one probe.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Accurately determine the baseline binding kinetics (


, 

,

) of the fragment to the target protein.
  • Step 1: Surface Preparation. Condition a Series S Sensor Chip NTA with 0.5 mM

    
    .
    
    • Causality: Standard amine coupling often occludes active sites randomly. Utilizing a His-tagged target protein on an NTA chip ensures uniform, oriented presentation of the binding pocket, preserving the native conformation required for fragment binding.

  • Step 2: Protein Capture. Inject the His-tagged target protein at 10 µg/mL until a stable capture level of 2000–3000 Response Units (RU) is achieved.

  • Step 3: Fragment Injection. Inject 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in a multi-cycle kinetic format (concentrations ranging from 10 µM to 1 mM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, which is critical for accurately resolving the rapid association/dissociation kinetics typical of low-molecular-weight fragments.

  • Step 4: Self-Validating Analysis. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation Check: The

      
       calculated from the kinetic rate constants (
      
      
      
      ) must be within 10% of the
      
      
      derived from the steady-state affinity plot. A divergence indicates non-specific binding, secondary site interactions, or fragment aggregation.
Protocol B: Microscale Fragment Growing via Suzuki-Miyaura Cross-Coupling

Objective: Rapidly synthesize a library of C5-functionalized derivatives to probe the target's internal hydrophobic pockets.

  • Step 1: Reaction Assembly. In a 2 mL microwave vial, combine 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (0.1 mmol), the desired arylboronic acid (0.15 mmol), and

    
     (0.3 mmol).
    
  • Step 2: Catalyst Addition. Add

    
     (2 mol%) and XPhos (4 mol%).
    
    • Causality: The 5-bromo position is sterically hindered and electronically deactivated by the adjacent 6-amino group. To prevent the free primary amine from competitively coordinating and poisoning the palladium catalyst, we utilize XPhos—a bulky, electron-rich biaryl phosphine ligand that forces the catalytic cycle forward and accelerates reductive elimination .

  • Step 3: Solvent and Degassing. Add 1 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Purge the system with

    
     for 5 minutes.
    
  • Step 4: Execution and Self-Validation. Heat the reaction at 90°C for 2 hours.

    • Validation Check: Spike an aliquot with an internal standard (e.g., biphenyl) and analyze via LC-MS. The protocol is considered validated only if the mass balance (Product + Unreacted Starting Material) accounts for >95% of the initial fragment concentration, ensuring no destructive side-reactions (e.g., debromination) have occurred.

Quantitative Data Presentation

Tracking the efficiency of structural modifications is vital. The table below illustrates a typical trajectory for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as it evolves from a primary hit into an optimized lead compound. Maintaining a high Ligand Efficiency (LE) during fragment growing ensures that added molecular weight directly contributes to binding affinity.

Table 1: Quantitative Progression of the Bromoindole Probe

Optimization StageStructural ModificationMolecular Weight ( g/mol )Target Affinity (

)
Ligand Efficiency (LE)*
Primary Hit 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one253.10125 µM0.38 kcal/mol/HA
Intermediate C5-Aryl substitution (Suzuki-Miyaura)~3304.2 µM0.35 kcal/mol/HA
Optimized Lead C5-Aryl + C6-Amide functionalization~42045 nM0.36 kcal/mol/HA

*LE is measured in kcal/mol per heavy atom (HA). An LE > 0.30 is considered highly efficient for lead progression.

References

1.[1] The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available at:[Link] 2.[2] Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications. Available at:[Link] 3.[3] Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available at:[Link]

Sources

Technical Guide: Solubilization and Handling of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a specialized N-acetylated indole derivative often utilized as a synthetic intermediate or a chemical probe in medicinal chemistry. Its structural features—a lipophilic indole core, a heavy halogen (bromine), and a polar amino group—create a complex solubility profile. The N-acetyl group at position 1 significantly alters the hydrogen-bonding capability of the indole nitrogen, rendering the molecule more lipophilic than its non-acetylated precursors.

This guide provides a standardized protocol to overcome the high lattice energy and hydrophobicity of this compound, ensuring consistent bioavailability in cellular and biochemical assays.

Physicochemical Properties (Estimated)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₀H₉BrN₂O--
Molecular Weight ~253.10 g/mol Moderate MW facilitates membrane permeability.
Predicted LogP ~2.5 – 3.2Moderate lipophilicity; poor aqueous solubility.
H-Bond Donors 1 (Amino -NH₂)Limited water interaction.
H-Bond Acceptors 2 (Carbonyl O, Amino N)Soluble in polar aprotic solvents (DMSO).
pKa (Amino) ~3.5 – 4.5 (Aniline-like)Weak base; protonation requires low pH (< pH 3).

Solvent Compatibility Matrix

The following matrix dictates the solvent choice based on the intended application.

SolventSolubility RatingMax Conc. (Est.)Application Note
DMSO (Anhydrous) Excellent > 50 mMPrimary Stock Solvent. Hygroscopic; keep sealed.
DMF Good ~ 25-40 mMAlternative to DMSO; toxic to some cell lines.
Ethanol (100%) Moderate ~ 5-10 mMMay require gentle warming (37°C). Volatile.
PBS (pH 7.4) Poor < 0.1 mMDo not dissolve directly. Requires predissolution in DMSO.
0.1 M HCl Moderate ~ 1-5 mMForms ammonium salt; risk of N-acetyl hydrolysis.

Protocol A: Preparation of High-Concentration Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock solution for long-term storage.

Materials
  • Compound: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (Solid)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)

  • Container: Amber glass vial with PTFE-lined cap (prevents leaching and photodegradation)

Procedure
  • Calculation: Calculate the required volume of DMSO.

    • Formula: Volume (mL) = [Mass (mg) / MW (253.1)] / Concentration (M)

    • Example: To make 50 mM stock from 10 mg of powder:

      
      
      
  • Weighing: Weigh the solid compound directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause loss of the fine powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes. Note: Indoles often form tight crystal lattices; sonication is critical to break these interactions.

  • Inspection: Visually confirm the solution is clear and free of particulates. If haze persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the Master Stock into aqueous media (cell culture media or assay buffer) without precipitation ("crashing out").[1]

Critical Mechanism: The "Intermediate Dilution" method prevents the shock precipitation that occurs when high-concentration hydrophobic stocks hit 100% water instantly.

Workflow Diagram

DissolutionProtocol Start Solid Compound (Powder) DMSO_Stock Master Stock (50 mM) Solvent: 100% DMSO Start->DMSO_Stock Sonicate 5 min Inter_Step Intermediate Dilution (10x) Solvent: Media + 10% DMSO DMSO_Stock->Inter_Step Dilute 1:10 (Dropwise) Final_Step Working Solution (1x) Final DMSO: < 0.5% Inter_Step->Final_Step Dilute to Target Check QC Check: Precipitation? Final_Step->Check Use Proceed to Assay Check->Use Clear Fail Troubleshoot: Add Surfactant (Tween-20) Check->Fail Cloudy

Caption: Step-wise dilution workflow to minimize precipitation risk during aqueous transfer.

Procedure
  • Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Ensure no crystals remain.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x concentrate by diluting the DMSO stock 1:10 into the assay buffer.

    • Technique: Add the DMSO stock dropwise into the buffer while vortexing.[1] This creates a rapid dispersion.

  • Final Dilution: Dilute the intermediate solution into the final volume of media/buffer.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid solvent toxicity in biological assays.[1][2][3]
      
  • Stability Check: The N-acetyl group is susceptible to hydrolysis in strong acids or bases. Ensure your buffer pH is between 6.0 and 8.0.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon aqueous dilution Compound "crashing out" due to hydrophobicity.1. Warm media to 37°C before addition.2. Use a surfactant (0.05% Tween-20 or Triton X-100) if assay permits.3. Lower the working concentration.
Yellowing of Stock Solution Oxidation of the amino group or bromide instability.1. Ensure storage in amber vials.2. Purge headspace with Nitrogen/Argon before freezing.3. Check purity via HPLC.
Loss of Biological Activity Hydrolysis of N-acetyl group.Avoid storing in aqueous buffers > 4 hours. Prepare fresh working solutions immediately before use.

References

  • Broad Institute. (2025). Small Molecule Solubility Protocols. Broad Institute Cancer Program. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Indole Derivatives. PubChem.[4][5][6] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

Sources

Application Note: Handling and Storage of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

[1]

Chemical Identity & Structural Analysis

Understanding the molecule's functional groups is critical for predicting instability.[1]

  • IUPAC Name: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~253.10 g/mol [1]

  • Predicted Physical State: Off-white to pale beige solid.[1]

Structural Vulnerability Assessment
Functional GroupPositionRisk FactorHandling Implication
Primary Amine C-6High Susceptible to rapid oxidation (browning) upon air exposure.[1]
Bromine C-5Moderate Photosensitive.[1] Risk of homolytic cleavage (de-bromination) under UV/Vis light.[1]
N-Acetyl N-1Low/Mod Susceptible to hydrolysis under strong acidic/basic conditions (reverts to free indole).[1]
Indole Core --Moderate Electron-rich aromatic system; prone to electrophilic attack or polymerization if not stabilized.[1]

Storage Protocols (The "Gold Standard")[1]

To maintain purity >98% over long durations (>6 months), strict adherence to the "Cold-Dark-Dry-Inert" principle is required.[1]

A. Long-Term Storage (Solid State)[1]
  • Temperature: Store at -20°C .

    • Rationale: Low temperature kinetically inhibits the auto-oxidation of the C6-amino group.[1]

  • Atmosphere: Purge vial with Argon (Ar) or Nitrogen (

    
    ) before sealing.[1]
    
    • Rationale: Displaces oxygen, the primary reagent for amino-indole degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Rationale: Amber glass blocks UV radiation (preventing C-Br cleavage).[1] Teflon prevents leaching of plasticizers which can contaminate the lipophilic indole.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (Silica gel or

    
    ).[1]
    
B. Solution Storage (Stock Solutions)[1]
  • Solvent: Anhydrous DMSO or DMF .[1]

    • Avoid: Alcohols (MeOH/EtOH) for long-term storage, as they can facilitate nucleophilic reactions or ester exchange over long periods.[1]

  • Stability:

    • 
      : Stable for ~3 months.[1]
      
    • 
      : Stable for ~2-4 weeks.[1]
      
    • 
      : Use within 48 hours.
      
    • Room Temp: Use immediately.[1]

C. Storage Decision Tree

StorageLogicStartCompound ReceiptCheckStatePhysical State?Start->CheckStateSolidSolid PowderCheckState->SolidSolutionIn SolutionCheckState->SolutionActionSolid1. Flush with Argon2. Seal with Parafilm3. Store at -20°C (Desiccated)Solid->ActionSolidActionSolIs it DMSO/DMF?Solution->ActionSolYesSolStore at -80°C(Max 3 months)ActionSol->YesSolYesNoSolEvaporate Solventimmediately orUse within 24hActionSol->NoSolNo (MeOH/Water)

Figure 1: Decision logic for maximizing shelf-life upon receipt.

Handling and Experimental Protocols

Safety Profile (HSE)
  • Hazard Assumption: Treat as a Potent Kinase Inhibitor Intermediate .[1]

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, safety glasses.[1]

  • Containment: Weigh solid only inside a Chemical Fume Hood .

  • Inhalation Risk: Indole dust can be irritating to the respiratory tract (H335).[1]

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays or synthesis.

  • Equilibration: Remove the vial from the -20°C freezer. Do NOT open immediately.

    • Critical Step: Allow the vial to warm to room temperature (approx. 15-30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.[1]

  • Weighing:

    • Weigh approx.[1] 2.53 mg (for 1 mL) into a tared amber HPLC vial.[1]

    • Note: If the powder appears dark brown or sticky, check purity (See Section 4) before proceeding.[1]

  • Dissolution:

    • Add 1.0 mL of Anhydrous DMSO (Grade:

      
      99.9%, Water <50 ppm).[1]
      
    • Vortex gently for 30 seconds. Sonicate for 1 minute if necessary (monitor temperature to prevent heating).

  • Aliquot & Store:

    • Split into small aliquots (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Flash freeze in liquid nitrogen (optional) and store at -80°C.

Protocol 2: Chemical Stability Check (Hydrolysis Test)

Context: The N-acetyl group is the "weak link" in aqueous buffers.[1] Use this protocol to validate stability in your specific assay buffer.

  • Prepare Assay Buffer: (e.g., PBS pH 7.4).

  • Spike: Add stock solution to buffer to reach 10

    
    M concentration.
    
  • Incubate: Hold at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via HPLC (Method below). Look for the appearance of the De-acetylated species (1-(6-amino-5-bromo-1H-indol-1-yl)ethanone

    
     6-amino-5-bromoindole).
    
    • Expectation: The deacetylated product will be more polar (earlier retention time) or significantly different in UV absorption.[1]

Quality Control & Troubleshooting

Visual Inspection Criteria
ObservationDiagnosisAction
Off-white / Pale Beige Optimal Proceed with experiment.
Yellow / Orange Mild Oxidation Purify if >5% impurity (HPLC).[1] Likely surface oxidation.[1]
Dark Brown / Black Severe Degradation Discard. The amino group has polymerized (aniline black formation).[1]
Wet / Clumped Hygroscopic Failure Hydrolysis of acetyl group likely.[1] Dry under high vacuum; re-analyze.
Recommended HPLC Method (Reverse Phase)

To verify identity and purity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).[1]

  • Mass Spec: ESI Positive Mode (

    
     due to Br isotopes).[1]
    
Degradation Pathway Visualization

DegradationCompoundTarget Compound(N-Acetyl-5-Br-6-NH2)OxidationOxidation (Air/Light)Compound->Oxidation O2 / UV HydrolysisHydrolysis (Acid/Base)Compound->Hydrolysis H2O / pH extremes QuinoneQuinone Imines(Dark Polymer)Oxidation->QuinoneDeacetylDe-acetylated Indole(6-Amino-5-bromoindole)Hydrolysis->Deacetyl

Figure 2: Primary degradation pathways.[1] Oxidation leads to irreversible polymerization; Hydrolysis leads to active metabolite formation.[1]

Waste Disposal

  • Solid Waste: Dispose of as Hazardous Chemical Waste (Halogenated Organic).[1] Do not discard in general trash.

  • Liquid Waste: Collect in "Halogenated Solvent" waste streams due to the Bromine content.[1]

  • Decontamination: Wipe surfaces with 10% bleach followed by ethanol to degrade any trace amino-indole residues.[1]

References

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1] (General reference for Indole reactivity and oxidation of aminoindoles).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-Bromo-6-aminoindole (Analogous structure for hazard extrapolation).

  • PubChem. (2023).[1] Compound Summary: N-Acetylindole.[1] National Library of Medicine.[1] (Reference for N-acetyl stability). [1]

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Mechanisms of indole photolysis).

(Note: Specific literature on the exact CAS 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is limited; protocols are derived from established medicinal chemistry standards for 6-amino-5-bromoindole derivatives.)

Application Notes and Protocols for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its versatile structure has been extensively explored in oncology, leading to the development of agents that target a wide array of cancer-related pathways, including tubulin polymerization, protein kinases, and histone deacetylases.[2] The compound of interest, 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one , is a novel, substituted indole derivative. While this specific molecule is not yet extensively characterized in the scientific literature, its structural features—notably the N-acetyl indole core—suggest a compelling and testable hypothesis for its mechanism of action in cancer therapy.

Recent advancements in epigenetic research have identified the bromodomains of the highly homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) as critical targets in oncology.[3][4] These proteins are lysine acetyltransferases that play a pivotal role in regulating the transcription of key oncogenes, including the master regulator MYC.[5] Significantly, the 1-(1H-indol-1-yl)ethanone scaffold, which forms the core of our subject compound, has been successfully optimized to produce potent and selective inhibitors of the CBP/EP300 bromodomains.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the anticancer potential of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one. We propose that this compound acts as an inhibitor of the CBP/EP300 bromodomains and provide a detailed scientific rationale, along with robust protocols for its characterization and validation.

Proposed Mechanism of Action: Targeting the CBP/EP300-MYC Axis

CBP and p300 are essential co-activators for a multitude of transcription factors, including those that drive the growth and survival of cancer cells, such as the androgen and estrogen receptors.[6] A key function of CBP/EP300 is to "read" acetylated lysine residues on histone tails via their bromodomains.[7] This interaction is a critical step for recruiting the transcriptional machinery to specific gene promoters and enhancers, leading to chromatin remodeling and gene activation.[4]

In many cancers, including prostate cancer, multiple myeloma, and certain leukemias, the CBP/EP300 proteins are recruited to the regulatory regions of the MYC oncogene.[8] The bromodomain-mediated binding to acetylated histones stabilizes the transcriptional complex, leading to sustained high-level expression of MYC, which in turn drives uncontrolled cell proliferation and prevents apoptosis.[5]

We hypothesize that 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. By occupying this pocket, the compound would prevent CBP/EP300 from docking onto chromatin at key oncogenic loci. This disruption would lead to the eviction of the transcriptional machinery and subsequent downregulation of target genes like MYC and IRF4.[8] The ultimate biological consequences for a cancer cell would be cell cycle arrest and the induction of apoptosis.

CBP_EP300_Pathway cluster_nucleus Cell Nucleus cluster_cell_effects Cellular Effects Histone Acetylated Histone (H3K27ac) CBP_EP300 CBP/EP300 Complex Histone->CBP_EP300 recruits PolII RNA Polymerase II & Machinery CBP_EP300->PolII recruits TF Transcription Factors (e.g., c-MYC, IRF4) TF->PolII activates Gene_Expression Oncogene Transcription (MYC, IRF4, etc.) PolII->Gene_Expression drives DNA Enhancer/Promoter DNA Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Inhibitor 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one Inhibitor->CBP_EP300 Binds to Bromodomain

Figure 1: Proposed mechanism of action. The compound is hypothesized to bind to the CBP/EP300 bromodomain, preventing its recruitment to acetylated histones and subsequent activation of oncogene transcription.

Structural Rationale for Proposed Activity

The rationale for investigating 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as a CBP/EP300 inhibitor is based on established structure-activity relationships (SAR):

  • 1-(1H-indol-1-yl)ethanone Core: This scaffold has been identified as a valid starting point for potent CBP/EP300 bromodomain inhibitors. Xiang et al. (2018) demonstrated that derivatives of this core can achieve nanomolar potency and high selectivity for CBP/EP300 over other bromodomain families, such as the BET family.[3] The acetyl group on the indole nitrogen is crucial for interacting with key residues within the acetyl-lysine binding pocket.

  • 5-Bromo Substitution: Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Specifically, the introduction of bromine atoms to indole rings has been shown to significantly increase their biological potency in various contexts.[9] The bromine at the 5-position could potentially form favorable halogen bonds or occupy a hydrophobic pocket within the CBP/EP300 bromodomain, thereby increasing the compound's residence time and potency.

  • 6-Amino Substitution: The primary amino group at the 6-position introduces a versatile functional handle. It can act as a hydrogen bond donor, potentially forming new interactions with the protein target. Furthermore, this amino group serves as an excellent point for future chemical modifications to improve properties such as solubility, cell permeability, or to develop targeted protein degraders (PROTACs). The introduction of amino acids to natural product scaffolds has been shown to enhance pharmacological activity and reduce cytotoxicity.[10]

Experimental Protocols for Compound Validation

The following protocols provide a comprehensive workflow for the initial characterization of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as a putative CBP/EP300 inhibitor.

Experimental_Workflow A Step 1: Biochemical Assay (AlphaScreen) B Determine IC50 against CBP & EP300 Bromodomains A->B C Step 2: Cell Viability Assay (MTT / CellTiter-Glo) B->C If potent (IC50 < 1µM) D Determine GI50 in Cancer Cell Lines C->D E Step 3: Target Engagement (Western Blot / RT-qPCR) D->E If active (GI50 < 10µM) F Measure c-MYC Protein & mRNA Downregulation E->F G Step 4: In Vivo Studies (Xenograft Model) F->G If on-target effect confirmed H Evaluate Anti-Tumor Efficacy G->H

Figure 2: A generalized experimental workflow for the preclinical evaluation of the compound.

Protocol 1: Biochemical Potency via AlphaScreen Assay

This protocol determines the compound's ability to directly inhibit the interaction between the CBP bromodomain and an acetylated histone peptide.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology measures the binding of a GST-tagged CBP bromodomain to a biotinylated, acetylated histone H4 peptide.[11] Donor beads coated with glutathione bind the GST-tagged protein, while acceptor beads coated with streptavidin bind the biotinylated peptide. When in proximity, excitation of the donor bead results in a singlet oxygen transfer to the acceptor bead, generating a light signal. An inhibitor disrupts this interaction, leading to a decrease in signal.

  • Materials:

    • 384-well OptiPlate™ (PerkinElmer)

    • Recombinant GST-tagged CBP bromodomain (human, e.g., BPS Bioscience)

    • Biotinylated Histone H4 (acetyl-Lys5, 8, 12, 16) peptide (e.g., Anaspec)

    • Glutathione-coated Donor beads (PerkinElmer)

    • Streptavidin-coated Acceptor beads (PerkinElmer)

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS

    • 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (test compound) dissolved in 100% DMSO

    • AlphaScreen-capable plate reader (e.g., EnVision)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤ 1%.

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 10 µL of a solution containing the GST-CBP bromodomain (final concentration ~10-20 nM) and the biotinylated histone peptide (final concentration ~10-20 nM) in Assay Buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 10 µL of a suspension containing both Donor and Acceptor beads (prepared according to the manufacturer's protocol) in Assay Buffer.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferative Activity via MTT Assay

This protocol measures the effect of the compound on the metabolic activity and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., MM.1S [multiple myeloma], LNCaP [prostate cancer], MCF-7 [breast cancer])

    • 96-well flat-bottom plates

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Test compound dissolved in 100% DMSO

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 100 µM to 1 nM) to the cells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot for c-MYC Protein Downregulation

This protocol verifies that the compound engages its proposed target in a cellular context by measuring the levels of the downstream effector protein, c-MYC.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. A decrease in the c-MYC protein band intensity upon treatment with the compound would support the proposed mechanism of action.

  • Materials:

    • MM.1S or other c-MYC-dependent cancer cells

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: Rabbit anti-c-MYC, Rabbit anti-GAPDH (or β-Actin) as a loading control

    • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat cells with the test compound at 1x and 5x the GI50 concentration for 24-48 hours. Include a vehicle control.

    • Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-c-MYC antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the anti-GAPDH antibody to confirm equal protein loading.

    • Quantify the band intensities to determine the relative decrease in c-MYC expression compared to the control.

Data Presentation and Expected Outcomes

The successful validation of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as a CBP/EP300 inhibitor would yield data similar to that presented below.

Table 1: Hypothetical Activity Profile of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Assay TypeTarget / Cell LineEndpointHypothetical Value
Biochemical Assay CBP BromodomainIC5085 nM
EP300 BromodomainIC50110 nM
BRD4(1) BromodomainIC50> 20,000 nM
Cell-Based Assay MM.1S (Multiple Myeloma)GI500.5 µM
LNCaP (Prostate Cancer)GI501.2 µM
22Rv1 (Prostate Cancer)GI500.9 µM
Normal FibroblastsGI50> 25 µM

An ideal outcome would show potent and selective inhibition of the CBP/EP300 bromodomains over other bromodomain families (e.g., BET family member BRD4). This biochemical potency should translate into anti-proliferative activity in cancer cell lines known to be dependent on CBP/EP300 and MYC signaling, with significantly less activity against non-cancerous cells. Finally, western blot analysis should confirm a dose-dependent reduction in c-MYC protein levels, providing a clear link between target inhibition and cellular phenotype.

References

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

  • Ogiwara, H., et al. (2016). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. Cancer Discovery, 6(4), 430-445. [Link]

  • Conery, A. R., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483. [Link]

  • Pérez-Salvia, M., & Esteller, M. (2017). Bromodomain inhibitors and cancer therapy: From structures to applications. Epigenetics, 12(5), 323-339. [Link]

  • Welti, J., et al. (2021). The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Molecular Cancer, 20(1), 1-20. [Link]

  • Myrianthopoulos, V., et al. (2021). CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers, 13(12), 2891. [Link]

  • Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anticancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]

  • Chopra, B., & Dhingra, A. K. (2021). Natural products: a lead for drug discovery and development. Phytotherapy Research, 35(9), 4663-4700. [Link]

  • Feng, Y., et al. (2018). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers in Chemistry, 6, 616. [Link]

  • Crawford, T. D., et al. (2014). Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains. Journal of the American Chemical Society, 136(28), 9789-9792. [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Xu, Y., et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 2, 18. [Link]

  • Rodrigues, T., et al. (2016). The role of natural products in the discovery of new drug candidates. International Journal of Molecular Sciences, 17(4), 563. [Link]

  • Johnson, T. A., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 269-276. [Link]

Sources

Application Note: Molecular Docking of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for computational chemists and medicinal biologists. It focuses on the precise molecular docking of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one , a synthetic indole derivative with significant potential in neuropharmacology (Nurr1 agonism) and antimicrobial resistance (Cystathionine


-lyase inhibition).

Targeting Non-Canonical Pockets in Nuclear Receptors and Bacterial Lyases

Executive Summary & Compound Profile

The indole scaffold is a "privileged structure" in drug discovery.[1][2] The specific derivative 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (hereafter referred to as Ligand-5Br6Am ) presents a unique substitution pattern:

  • 5-Bromo/6-Amino Core: These substituents mimic the electronic and steric properties of 5,6-dihydroxyindole (DHI), an endogenous dopamine metabolite, but with enhanced metabolic stability and lipophilicity.

  • N-Acetyl Group: Modifies the hydrogen-bond donor capacity of the indole nitrogen, potentially acting as a metabolic "cap" (prodrug) or a specific probe for hydrophobic sub-pockets.

This guide details the protocol for docking Ligand-5Br6Am into two high-value targets:

  • Primary Target (Neurodegeneration): Nurr1 (NR4A2) . The 5,6-substitution pattern suggests binding to the non-canonical pocket near Cys566, relevant for Parkinson's disease therapy.

  • Secondary Target (Antimicrobial): Cystathionine

    
    -lyase (CGL) . 5-bromoindoles are emerging as antibiotic potentiators by inhibiting bacterial H
    
    
    
    S production.
Physicochemical Profile (Estimated)
PropertyValueRelevance to Docking
Molecular Weight ~253.09 DaFragment-like; suitable for small, cryptic pockets.
LogP 2.1 – 2.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (6-NH

)
Critical for specific anchoring residues (e.g., Asp/Glu).
H-Bond Acceptors 2 (C=O, Indole-N)The acetyl carbonyl is a key vector for interaction.
Rotatable Bonds 1 (Acetyl)Low conformational entropy penalty upon binding.

Biological Mechanism & Pathway Visualization

Case Study: Nurr1 Activation Pathway

Nurr1 is an orphan nuclear receptor essential for dopaminergic neuron survival.[3] Unlike classic receptors, it lacks a large ligand-binding pocket. However, 5,6-substituted indoles bind to a solvent-exposed, non-canonical site, often forming covalent adducts or stabilizing the active conformation.

Nurr1_Pathway Ligand Ligand-5Br6Am (5-Br-6-NH2-Indole) Binding Binding Event (Non-Canonical Pocket) Ligand->Binding Nurr1_Inactive Nurr1 (Inactive) LBD Unstructured Nurr1_Inactive->Binding Cys566 Cys566 Interaction (Potential Covalent/H-Bond) Binding->Cys566 Proximity Nurr1_Active Nurr1 (Active) Helix 12 Stabilization Cys566->Nurr1_Active CoActivators Recruitment of Co-Activators (SRC-1) Nurr1_Active->CoActivators Gene_Exp Gene Transcription (TH, VMAT2, DAT) CoActivators->Gene_Exp Outcome Dopaminergic Neuron Survival & Maintenance Gene_Exp->Outcome

Figure 1: Putative mechanism of action for 5,6-substituted indoles activating the Nurr1 nuclear receptor pathway.[4]

Detailed Experimental Protocol

Phase I: Ligand Preparation

Rationale: The N-acetyl group introduces a specific dipole orientation that must be modeled correctly. The 6-amino group can exist in neutral or protonated states depending on the local environment, though neutral is dominant at physiological pH.

  • Structure Generation:

    • Build the 3D structure of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one .

    • Critical Step: Generate a second conformer set for the deacetylated metabolite (6-Amino-5-bromoindole) to control for potential in vivo hydrolysis.

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94.

    • Constraint: Planarity of the indole ring system.

  • Ionization States:

    • Generate states at pH 7.4 ± 1.0.

    • Note: The 6-NH

      
       aniline-like nitrogen is weakly basic (pKa ~4-5) and should be modeled as neutral  (-NH
      
      
      
      ) for intracellular targets.
Phase II: Protein Preparation (Target Selection)

Rationale: Selecting the correct crystal structure is paramount. We utilize structures co-crystallized with indole-like ligands to ensure the pocket is in an "open" conformation.

TargetPDB IDResolutionOriginal LigandNotes
Nurr1 6DDA 3.20 Å5,6-Dihydroxyindole (DHI)Gold Standard. Contains the specific non-canonical pocket near Cys566.
Bacterial CGL 8J6N 1.90 ÅPropargylglycine deriv.High resolution. Active site contains PLP cofactor (must be retained).
COX-2 1CX2 2.80 ÅSC-558Classic inflammation target. Large hydrophobic channel suitable for bromo-indoles.

Protocol for Nurr1 (PDB: 6DDA):

  • Import & Clean: Remove solvent molecules. Retain chain A.

  • Cofactor Handling: The original ligand (DHI) in 6DDA is covalently bound to Cys566.[4][5]

    • Action: Manually break the covalent bond in the modeling software and restore Cys566 to a free thiol (-SH) state to allow non-covalent docking of Ligand-5Br6Am.

  • H-Bond Network: Optimize H-bond assignment using PROPKA at pH 7.4. Ensure His residues near the pocket are protonated correctly to interact with the 6-amino group.

Phase III: Grid Generation & Docking
Workflow Diagram

Docking_Workflow cluster_0 Preparation cluster_1 Grid Generation cluster_2 Docking & Scoring L_Prep Ligand Prep (OPLS4, pH 7.4) Grid Receptor Grid (Center: Cys566/PLP) L_Prep->Grid P_Prep Protein Prep (PDB: 6DDA/8J6N) P_Prep->Grid Constraints Define Constraints (H-bond to Cys/Arg) Grid->Constraints Dock XP Docking (Extra Precision) Constraints->Dock MMGBSA dG Binding (Prime MM-GBSA) Dock->MMGBSA

Figure 2: Computational workflow for precision docking studies.

Grid Parameters (Nurr1):

  • Center: Centered on the centroid of the co-crystallized DHI ligand (residues near Cys566, Arg563).

  • Box Size: 20 Å x 20 Å x 20 Å (sufficient to accommodate the N-acetyl extension).

  • Constraints: Set a positional constraint on the aromatic centroid to mimic the

    
    -stacking interactions observed with Phe residues in the pocket.
    

Docking Settings:

  • Algorithm: Glide XP (Extra Precision) or AutoDock Vina (Exhaustiveness = 32).

  • Sampling: Generate 50 poses per ligand; post-process with clustering (RMSD < 2.0 Å).

  • Scoring: Prioritize poses that show:

    • Halogen Bond: Interaction between 5-Br and backbone carbonyls or solvent water.

    • H-Bond: 6-NH

      
       donating to Glu/Asp residues or the backbone of Helix 12.
      
    • Steric Fit: The N-acetyl group should point away from the sterically crowded Cys566 region, towards the solvent interface.

Phase IV: Validation & Analysis
  • Self-Docking Validation: Re-dock the native ligand (DHI) into 6DDA. A successful protocol must yield an RMSD < 2.0 Å relative to the crystal pose.

  • MM-GBSA Rescoring: Calculate the free energy of binding (

    
    G
    
    
    
    ).
    • Target Threshold: A

      
      G more negative than -40 kcal/mol (using Prime) typically indicates a stable complex for this scaffold.
      
  • ADME/Tox Check: Use QikProp or SwissADME to verify that the N-acetyl group does not violate Lipinski’s Rule of 5 (it should remain compliant: MW < 500, LogP < 5).

References

  • Bruning, J. M., et al. (2019).[6] "Covalent Modification and Regulation of the Nuclear Receptor Nurr1 by a Dopamine Metabolite." Cell Chemical Biology, 26(5), 674-685.

  • Echizen, H., et al. (2023).

    
    -lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP)." Journal of Medicinal Chemistry. 
    
  • Kurakula, M., et al. (2011). "1CX2: Cyclooxygenase-2 Complexed with SC-558." RCSB Protein Data Bank.[7][8]

  • Safe, S., et al. (2021). "Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1." ACS Chemical Biology, 16(7), 1159–1163.

  • PubChem Compound Summary. "1-(1H-indol-5-yl)ethanone Derivatives." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery programs. Its structure, which combines a hydrophobic indole core, a lipophilicity-enhancing bromine atom, and a basic amino group, presents a significant and common challenge for researchers: poor aqueous solubility. This technical guide provides a comprehensive troubleshooting framework, practical protocols, and in-depth FAQs to empower researchers to systematically overcome solubility issues, ensuring reliable and reproducible experimental outcomes from early-stage screening to preclinical formulation.

Section 1: Understanding the Molecule - Physicochemical Profile & Solubility Prediction

The solubility behavior of a compound is dictated by its physicochemical properties. While experimental data for this specific molecule is not widely published, we can predict its characteristics based on its structure to inform our solubilization strategy. The key to overcoming its solubility limitations lies in understanding and exploiting its chemical functionalities, particularly the basic amino group.

Table 1: Predicted Physicochemical Properties of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~269.1 g/mol Moderate molecular weight; higher values can correlate with lower solubility.[1]
LogP (Octanol/Water) ~2.5 - 3.0Indicates a lipophilic nature, predicting poor solubility in aqueous solutions.
pKa (Basic) ~3.5 - 4.5The 6-amino group is basic. At pH values below the pKa, it will become protonated (cationic), which is expected to dramatically increase aqueous solubility.[2][3]
Hydrogen Bond Donors 1 (from -NH₂)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2 (from C=O, -NH₂)Can participate in hydrogen bonding.

The primary takeaway is the molecule's dual nature: a large, hydrophobic core that disfavors dissolution in water and a basic "handle" (the amino group) that provides a clear opportunity for solubility enhancement via pH manipulation.[4][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility-related issues encountered by researchers in a practical, question-and-answer format.

Q1: What is the best starting solvent for preparing a stock solution for chemical analysis (e.g., NMR, LC-MS)?

Answer: For non-biological experiments where solvent compatibility is broad, polar aprotic solvents are the recommended starting point.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at dissolving a wide range of heterocyclic compounds.[6][7]

  • Troubleshooting Steps:

    • Start by attempting to dissolve the compound at room temperature to a concentration of 1-10 mg/mL.

    • If solubility is limited, gently warm the mixture to 30-40°C and/or use vortexing or sonication to aid dissolution.

    • If the compound remains insoluble, consider alternative solvents like deuterated trifluoroacetic acid (TFA-d) for NMR analysis, as it can protonate the amino group and disrupt crystal lattice energy, though it will alter the chemical environment.[7]

Q2: My compound is insoluble in the aqueous buffer required for my biological assay. What is the best approach to achieve a working solution?

Answer: This is the most critical challenge. A systematic, multi-step approach is required to find a solution that is compatible with your specific assay. The following workflow provides a decision-making framework.

G start Start: Compound Insoluble in Aqueous Buffer ph_mod Strategy 1: pH Modification (Acidify Buffer) start->ph_mod check1 Is pH change assay-compatible and effective? ph_mod->check1 cosolvent Strategy 2: Co-solvent System check2 Is co-solvent assay-compatible and effective? cosolvent->check2 excipient Strategy 3: Solubilizing Excipients (e.g., Cyclodextrins) check3 Is excipient assay-compatible and effective? excipient->check3 check1->cosolvent No success Success: Proceed with Assay check1->success Yes check2->excipient No check2->success Yes check3->success Yes fail Re-evaluate: Consider Advanced Formulation (e.g., Solid Dispersion) check3->fail No

  • Strategy 1: pH Modification (Highest Priority)

    • Causality: The most effective initial strategy is to lower the pH of your aqueous buffer. By decreasing the pH to a value at least 1-2 units below the compound's predicted pKa (~3.5-4.5), the amino group becomes protonated (-NH₃⁺). This charged species has vastly improved solubility in polar solvents like water.[2][3][4]

    • Recommendation: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Then, dilute this stock into an acidic buffer (e.g., pH 4.0-5.0). Always check for precipitation upon dilution. Alternatively, for a DMSO-free solution, attempt to dissolve the compound directly in an acidic aqueous solution. See Protocol 1 for a detailed method.

  • Strategy 2: Co-solvent Systems

    • Causality: If pH modification is not viable or sufficient, the use of a water-miscible organic co-solvent is the next step. Co-solvents work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing solubility.[8][9][10]

    • Recommendation: Use the minimum amount of co-solvent necessary, as high concentrations can be toxic to cells or interfere with assays. Common biocompatible co-solvents are listed in Table 2 . Prepare a high-concentration stock in your chosen co-solvent (or DMSO) and dilute it into your final assay buffer. See Protocol 2 .

  • Strategy 3: Solubilizing Excipients (Cyclodextrins)

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our indole compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[11][12][] This is an excellent method for increasing solubility without using organic solvents in the final formulation.[]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity.[12] This approach is particularly useful for in vivo studies. See Protocol 3 .

Q3: My compound precipitates when I dilute my concentrated DMSO stock into the assay buffer. How can I fix this?

Answer: This is a common phenomenon known as "antisolvent precipitation." You are adding a solution where the compound is highly soluble (DMSO) into a solution where it is not (the aqueous buffer).

  • Lower the Stock Concentration: The simplest solution is often to remake the stock at a lower concentration (e.g., from 50 mM down to 10 mM or 1 mM) before diluting.

  • Modify the Dilution Buffer: Add a small percentage of a co-solvent (e.g., 1-5% ethanol) or a non-ionic surfactant (e.g., 0.1% Tween-80) to your final assay buffer.[8][14] This can help stabilize the compound in the solution.

  • Change the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution very slowly while vortexing vigorously. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Use a Cyclodextrin Formulation: Pre-complexing the drug with a cyclodextrin (see Protocol 3 ) can prevent this issue entirely, as the complex is inherently more water-soluble.

Q4: I need to prepare a formulation for an in vivo animal study. What advanced methods should I consider for improving solubility and bioavailability?

Answer: For in vivo applications, ensuring the drug remains in solution long enough for absorption is critical. Advanced formulation techniques are often necessary.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[15][16] The amorphous form has a higher apparent solubility and faster dissolution rate than the stable crystalline form.[17][18] This can be achieved through methods like solvent evaporation or melt extrusion.[19] See Protocol 4 for a basic screening method.

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range.[20] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area, which leads to a faster dissolution rate.[21][22] This is typically achieved via media milling or high-pressure homogenization.[20]

Section 3: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

Objective: To prepare a 100 µM working solution in an acidic buffer.

  • Prepare Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.5 using HCl or NaOH.

  • Prepare Concentrated Stock: Weigh out 2.69 mg of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one and dissolve it in 1 mL of 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Create an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of DMSO to get a 100 µM stock.

  • Final Dilution: Add 10 µL of the 100 µM DMSO stock to 990 µL of the pH 4.5 citrate buffer. Vortex immediately.

  • Verification: Visually inspect the final solution for any signs of precipitation or cloudiness against a dark background. If clear, proceed with the experiment.

Protocol 2: Preparation Using a Co-solvent System

Objective: To prepare a 100 µM working solution using PEG 400 as a co-solvent.

  • Prepare Co-solvent Vehicle: Create a vehicle solution consisting of 10% PEG 400, 10% Solutol HS 15, and 80% saline (or your required buffer).

  • Prepare Concentrated Stock: Dissolve the compound in 100% PEG 400 to the highest possible concentration (e.g., 20 mg/mL).

  • Dilution: Slowly add the co-solvent vehicle to the PEG 400 stock solution with constant vortexing until the desired final concentration is reached.

  • Verification: Observe the solution for clarity. If precipitation occurs, the drug loading may be too high for this specific vehicle.

Table 2: Common Co-solvents for Preclinical Formulations [9][10][20]

Co-solventTypical Concentration RangeNotes
Ethanol 1-20%Generally well-tolerated but can cause irritation at high concentrations.
Propylene Glycol (PG) 5-40%A versatile and common co-solvent for oral and parenteral use.[20]
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity and frequently used in a variety of formulations.
Glycerin 5-30%Often used in oral solutions; can increase viscosity.
Dimethyl Sulfoxide (DMSO) <10% (in vivo)Excellent solubilizer but use should be minimized in vivo due to potential toxicity and pharmacological effects.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution using HP-β-CD to enhance solubility.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or your desired buffer.

  • Add Compound: Add the solid 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one powder directly to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture at room temperature for 1-24 hours. The time required depends on the compound. The solution should clarify as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear solution is your stock.

  • Verification: Determine the concentration of the compound in the filtered solution using a validated analytical method (e.g., HPLC-UV).

Protocol 4: Solid Dispersion Screening via Solvent Evaporation

Objective: To prepare a 1:5 (w/w) drug-to-polymer solid dispersion for solubility testing.

  • Co-dissolution: Weigh and dissolve 10 mg of the compound and 50 mg of a hydrophilic polymer (e.g., PVP K30 or HPMCAS) in a suitable common solvent (e.g., methanol or acetone) in a round-bottom flask.[15][19]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a thin film is formed.

  • Drying: Dry the resulting solid film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling: Scrape the dried solid and gently grind it into a fine powder using a mortar and pestle.

  • Evaluation: Test the solubility of this powder in your aqueous buffer compared to the unformulated crystalline compound. The solid dispersion should exhibit a higher apparent solubility and faster dissolution rate.[18]

References

  • Jadhav, N. R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(10), 1247. [Link]

  • Malviya, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 1-8. [Link]

  • Brough, C., & Williams, R. O. (2013). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Drug Development and Industrial Pharmacy, 39(8), 1-23. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kumar, S., & Singh, S. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Advanced Pharmacy Education & Research, 3(4), 393-403. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-117. [Link]

  • Saffar, F. N., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 414-424. [Link]

  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]

  • Gara, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(14), 3326. [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • de Vale, G. M., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 50(4), 665-681. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • Wikipedia contributors. (2024, February 19). Cosolvent. Wikipedia. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Institute for Science and Security Research. [Link]

  • Drug Development & Delivery. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water... Pearson. [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Maheshwari, R. K., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Applied Pharmaceutical Science, 1(1), 43-48. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Purification of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The structure of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one, featuring an electron-rich indole nucleus, a basic amino group, and a halogen substituent, presents a unique set of purification challenges. The primary concerns are the compound's susceptibility to oxidation, the potential for closely-related impurities, and its variable solubility. This guide provides field-proven solutions to these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My final product is colored (yellow, brown, or pinkish) instead of off-white.

Question: After synthesis and initial workup, my isolated solid is significantly colored. What causes this, and how can I remove the color?

Answer: This is the most common issue when working with amino-indole derivatives. The color arises from the oxidation of the electron-rich indole ring or, more likely, the exocyclic amino group.[1][2] These oxidized byproducts are often highly conjugated and intensely colored, even at low concentrations.

Solutions & Causal Explanations:

  • Recrystallization with Activated Carbon: This is the first method of choice for removing colored impurities.

    • Why it works: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules (the chromophores responsible for the color) while leaving your smaller, less-conjugated product in solution.[2]

    • Caution: Carbon can also adsorb your desired product, leading to yield loss if used in excess.[2] Start with a very small amount (e.g., 1-2% w/w).

  • Column Chromatography: If recrystallization is insufficient, column chromatography is highly effective.

    • Why it works: Oxidized impurities are generally more polar than the parent compound. On a normal-phase silica gel column, these impurities will bind more strongly, allowing your less polar product to elute first.

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by sonication to remove dissolved oxygen.[1]

Issue 2: My TLC analysis shows multiple spots, and purity by HPLC is low (<95%).

Question: My crude product shows several spots on the TLC plate, some of which are very close to my product's Rf. How can I resolve these?

Answer: This indicates the presence of unreacted starting materials or side-products from the synthesis. Common impurities for this compound include:

  • Unreacted Starting Material: 6-Amino-5-bromo-1H-indole.

  • Hydrolyzed Product: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one where the N-acetyl group has been cleaved.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers may be present.[2]

Primary Solution: Silica Gel Column Chromatography

This is the most robust method for separating compounds with different polarities.[2] The key to success is a well-developed solvent system.

  • Causality (Solvent Selection): The mobile phase must have the right polarity to move your compound up the column (Rf between 0.2 and 0.4 is ideal) while leaving more polar impurities at the baseline and washing away less polar ones faster.

    • A common starting eluent is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).

    • For more polar compounds, a system like Dichloromethane (DCM) and Methanol (MeOH) can be used.

    • Pro-Tip: The basic amino group can cause "tailing" or streaking on the acidic silica gel.[3] Adding a small amount of a basic modifier like triethylamine (NEt₃, ~0.5-1%) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[3]

Issue 3: I'm experiencing significant product loss (low yield) after purification.

Question: My yield drops dramatically after recrystallization or column chromatography. What am I doing wrong?

Answer: Low recovery is often a procedural issue rather than a chemical one.

In Recrystallization:

  • Cause: Using an excessive volume of solvent to dissolve the crude product.[1] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves. Slow cooling is also critical; rapid cooling in an ice bath can trap impurities and lead to smaller, harder-to-filter crystals.

In Column Chromatography:

  • Cause 1 (Improper Loading): Loading the sample in a solvent that is too strong (too polar) will cause the band to spread and elute prematurely, mixing with impurities.

  • Solution 1 (Loading Technique): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Ethyl Acetate), add a small amount of silica gel to this solution, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in a much sharper initial band on the column.

  • Cause 2 (Poor Eluent Choice): A mobile phase that is too polar can flush everything through the column too quickly, resulting in poor separation and mixed fractions.

  • Solution 2 (TLC Optimization): Always optimize your solvent system with TLC first. The ideal eluent will give your product an Rf of 0.2-0.4, ensuring it spends enough time interacting with the stationary phase to separate from impurities.

Purification Workflow Visualization

The following diagram outlines a standard, logical workflow for purifying 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one from a crude solid.

G crude Crude Product (Post-Synthesis) tlc_initial TLC & HPLC Analysis (Assess Purity) crude->tlc_initial decision_color Is Product Highly Colored? tlc_initial->decision_color carbon_step Recrystallize with Activated Carbon decision_color->carbon_step Yes recrystallize Recrystallization decision_color->recrystallize No decision_purity Purity >98%? carbon_step->decision_purity recrystallize->decision_purity column_chrom Silica Gel Column Chromatography decision_purity->column_chrom No pure_product Pure Product (Verify by HPLC/NMR) decision_purity->pure_product Yes column_chrom->pure_product

Caption: General purification workflow for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for purifying 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one? A1: For high purity (>99%), silica gel column chromatography is the most reliable method due to its high resolving power for a range of potential impurities.[2] For moderately pure material (>95-98%) where the main contaminants are colored byproducts, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be a faster and more scalable alternative.

Q2: How do I choose the right solvent system for recrystallization? A2: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[2] For this molecule, a mixed solvent system is often ideal.

  • Procedure: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate). Then, slowly add a hot "poor" solvent (e.g., water or hexane) until the solution just begins to turn cloudy. Add a drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[1]

Solvent SystemGood SolventPoor SolventPolarity Mismatch
Ethanol/Water EthanolWaterHigh
Ethyl Acetate/Hexane Ethyl AcetateHexaneMedium
DCM/Hexane DichloromethaneHexaneLow

Q3: How can I definitively confirm the purity of my final product? A3: A multi-faceted approach is best for comprehensive purity validation.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% formic or trifluoroacetic acid) is a typical starting point.[5][6] Purity is determined by the area percentage of the main peak.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique provides an absolute measure of purity by comparing the integral of a product signal to that of a certified internal standard of known concentration.[4]

  • Thin-Layer Chromatography (TLC): While not quantitative, observing a single, well-defined spot in multiple different solvent systems is a strong qualitative indicator of high purity.[2]

Q4: What are the best practices for storing the purified compound? A4: Due to its sensitivity to oxidation, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be protected from light and stored in a cool, dry place (a freezer at -20°C is ideal for long-term storage).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon (1-2% w/w) and keep the solution hot for 5-10 minutes.

  • Hot Filtration: If carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it in your optimized solvent system. Visualize the spots under a UV lamp.

  • Combine & Evaporate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Troubleshooting Logic Flow

This diagram provides a decision-making tool for addressing low purity results post-synthesis.

G start Low Purity Detected (TLC/HPLC) check_tlc Analyze TLC Plate start->check_tlc tlc_streaking Are Spots Streaking or Tailing? check_tlc->tlc_streaking add_base Add 0.5% NEt3 to Mobile Phase tlc_streaking->add_base Yes tlc_spots How Many Spots? tlc_streaking->tlc_spots No add_base->tlc_spots one_spot One Major Spot, But Colored tlc_spots->one_spot 1 many_spots Multiple Spots tlc_spots->many_spots >1 remedy_color Recrystallize with Activated Carbon one_spot->remedy_color remedy_separation Perform Column Chromatography many_spots->remedy_separation end_node Re-analyze Purity remedy_color->end_node remedy_separation->end_node

Caption: A decision-making flowchart for troubleshooting common purity issues.

References
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • BenchChem. (2025). how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine.
  • BenchChem. (2025). Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC.

Sources

Technical Support Center: Stability & Handling of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides advanced troubleshooting protocols, structural vulnerability analyses, and field-proven best practices for researchers working with 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (also referred to as 6-amino-N-acetyl-5-bromoindole).

As a Senior Application Scientist, I frequently observe researchers treating all amides and anilines with standard handling procedures. However, this specific compound possesses a unique electronic topology that demands specialized handling to prevent rapid degradation in solution.

Part 1: Structural Vulnerability & Mechanistic Causality

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. This compound contains two highly reactive moieties that dictate its behavior in solution:

1. The N-Acetyl Indole Core (N1): Unlike standard aliphatic amides, the nitrogen lone pair in an N-acylindole is delocalized into the 10-


 electron aromatic indole system. Because the lone pair is tied up in aromaticity, it cannot effectively participate in standard amide resonance (

). This lack of resonance stabilization leaves the carbonyl carbon highly electrophilic (ketone-like) and exceptionally prone to nucleophilic attack. Consequently, the N-acetyl group undergoes rapid hydrolysis in both aqueous acidic and basic conditions [1].

2. The 6-Amino Group (C6): Primary anilines and aminoindoles are highly susceptible to auto-oxidation. In the presence of dissolved oxygen and ambient light, the electron-rich aromatic ring facilitates single-electron transfer (SET). This leads to the formation of reactive radical cations, which rapidly cascade into azo-dimers, quinone-imines, or polymeric degradation products [2]. While the bromo group at C5 provides minor steric shielding, aerobic oxidation remains a critical failure point in assay preparations.

Quantitative Degradation Matrix

The following table summarizes the causal triggers and their impact on the compound's half-life (


) in solution.
Solvent ConditionPrimary Degradation PathwayEstimated

(25°C)
Required Preventive Action
Aqueous Buffer (pH 7.4) N-Acetyl Hydrolysis< 12 hoursPrepare fresh; use immediately.
Aqueous Buffer (pH 9.0) Base-Catalyzed Hydrolysis< 1 hourAvoid basic buffers entirely.
DMSO (Standard, Aerated) Auto-Oxidation (C6-Amino)3 - 5 daysSparge with Argon; store in dark.
DMSO (Anhydrous, Degassed) Stable> 6 months (-80°C)Maintain inert atmosphere.

Part 2: Visualizing Degradation and Workflows

DegradationPathways Compound 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one TrigHyd Aqueous Solvents (pH < 5 or pH > 8) Compound->TrigHyd Nucleophilic Attack TrigOx Dissolved O2 Transition Metals Compound->TrigOx Single Electron Transfer TrigPhoto UV / Ambient Light Exposure Compound->TrigPhoto Photon Absorption Hydrolysis N-Acetyl Hydrolysis (Deacetylation to Free Indole) Oxidation 6-Amino Auto-Oxidation (Azo-dimers / Quinone-imines) Photolysis Photodegradation (C-Br Cleavage) TrigHyd->Hydrolysis TrigOx->Oxidation TrigPhoto->Photolysis

Mechanistic degradation pathways of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in solution.

Part 3: Troubleshooting FAQs

Q: My 10 mM stock solution in DMSO turned from pale beige to a deep pink/brown after a week at room temperature. What happened? A: This color change is the hallmark of 6-amino auto-oxidation. Dissolved oxygen in the DMSO has acted as an electron acceptor, converting the primary amine into a radical species that subsequently dimerized into highly conjugated (and deeply colored) azo-compounds. To prevent this, you must displace the oxygen by sparging the solvent with Argon prior to storage.

Q: I ran an LC-MS on my biological assay buffer (pH 7.4) after a 24-hour incubation, and the main mass peak is [M-42]. Why? A: A mass loss of 42 Da corresponds to the loss of an acetyl group (ketene,


). Because the N-acetylindole lacks traditional amide resonance, water in your assay buffer acted as a nucleophile and hydrolyzed the N-acetyl group, leaving you with the free 6-amino-5-bromo-1H-indole. You must minimize the compound's time in aqueous solutions to strictly the duration of the assay.

Q: Can I use sonication to help dissolve the solid faster? A: No. Sonication generates localized micro-cavitation bubbles that produce extreme heat and free radicals in the solvent. This will rapidly accelerate both the oxidation of the aniline moiety and the cleavage of the C-Br bond. Use gentle vortexing or a thermomixer set to 30°C instead.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a "self-validating system." By incorporating immediate quality control (QC) checkpoints, we ensure the causality of the workflow directly translates to verifiable stability.

Protocol: Preparation of Ultra-Stable Anhydrous Stock Solutions

Rationale: By eliminating water (nucleophile), oxygen (electron acceptor), and light (photon energy), we shut down all three primary degradation pathways simultaneously.

Materials Required:

  • Anhydrous DMSO (Water

    
     0.005%)
    
  • Argon or High-Purity Nitrogen gas line with a sterile sparging needle

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Before adding the solvent to the compound, transfer 10 mL of Anhydrous DMSO to a clean septum-sealed vial. Insert the Argon needle directly into the liquid and a vent needle into the headspace. Sparge for exactly 10 minutes to displace all dissolved

    
    .
    
  • Inert Dissolution: Weigh the solid 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one under an inert atmosphere (e.g., a glove box or using a nitrogen stream). Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gentle Agitation: Vortex gently for 60 seconds. Do not sonicate.

  • Aliquot Generation: Working quickly under ambient light, distribute single-use aliquots (e.g., 50

    
    L) into amber glass vials.
    
  • Headspace Purge: Blow Argon over the headspace of each vial for 3 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation (QC Check): Take one aliquot and immediately run it via LC-MS.

    • Pass Criteria: The

      
       peak (m/z ~254/256 due to bromine isotopes) must be >99% of the total ion current. There should be no peak at m/z ~212/214 (indicating hydrolysis).
      
  • Cryo-Storage: Store all validated aliquots at -80°C. Thaw only once; discard any unused portion.

StockWorkflow Step1 1. Weigh Solid (Inert Atmosphere) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Sparge with Ar/N2 (10 mins) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Self-validating workflow for the preparation of ultra-stable anhydrous stock solutions.

Part 5: References

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold Source: Molecules (MDPI), 2018, 23(9), 2367. URL:[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence Source: Organic Letters (ACS Publications), 2019, 21(17), 6658–6662. URL:[Link]

Technical Support Center: Chromatography Solutions for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to bypass generic advice and directly address the physicochemical realities of purifying 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one . This molecule presents a unique chromatographic trilemma: a highly basic primary amine (C6) that causes severe tailing, a lipophilic halogen (C5) that alters retention, and an N-acetylated indole core (N1) that is susceptible to hydrolysis under harsh conditions.

The following guides, protocols, and FAQs are engineered to provide self-validating, causally-explained solutions for researchers and drug development professionals.

Molecular Chromatographic Profile

To purify this compound efficiently, we must first deconstruct how its functional groups interact with standard stationary phases:

  • C6-Primary Amine (-NH₂): This is a Brønsted base. Bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.5). The resulting acid-base interaction causes the amine to ionize and bind strongly to the silica, leading to non-linear Langmuir adsorption isotherms, which manifest as severe peak tailing and irreversible sample loss[1].

  • N1-Acetyl Group (-COCH₃): While it reduces the electron density of the indole ring (protecting it from oxidation), amides on the indole nitrogen are susceptible to nucleophilic acyl substitution (deacetylation) if exposed to strongly basic, protic modifiers (like ammonia/methanol) for extended periods[2].

  • C5-Bromo Group (-Br): This heavy, polarizable atom significantly increases the molecule's lipophilicity (logP). In normal-phase chromatography, this lipophilicity can be leveraged to separate the target compound from unbrominated precursors, provided the C6-amine interaction is properly masked[3].

Diagnostic Workflow

Before committing your entire crude mixture to a column, utilize the following decision tree to diagnose silanol interference and select the appropriate purification strategy.

G Crude Crude Mixture: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one TLC Run TLC (Hexane/EtOAc) Check Peak Shape Crude->TLC Decision Is severe streaking observed? TLC->Decision Silica Standard Silica Gel (No modifiers needed) Decision->Silica No Modify Silanol Interference Detected (C6-Amine Interaction) Decision->Modify Yes Purify Execute Flash Chromatography Collect Fractions Silica->Purify Option1 Option A: Add 1-2% TEA to Mobile Phase Modify->Option1 Option2 Option B: Use KP-NH (Amine-Functionalized Silica) Modify->Option2 Validate 2D TLC Validation (Check for N1-Deacetylation) Option1->Validate Option2->Validate Validate->Purify

Caption: Decision tree for resolving C6-amine silanol interactions during purification.

Self-Validating Experimental Protocols

To ensure reproducibility and protect your compound from degradation, utilize one of the following two field-proven protocols.

Protocol A: TEA-Deactivated Normal-Phase Chromatography

This protocol uses Triethylamine (TEA) as a sacrificial basic modifier to mask acidic silanols.

  • Step 1: Solvent Preparation. Prepare your mobile phase (e.g., 30% EtOAc in Hexane) and add 1–2% v/v Triethylamine (TEA).

    • Causality: TEA competitively binds to the Brønsted silanol sites on the silica gel, preventing the C6-primary amine of the target molecule from irreversibly binding[1].

  • Step 2: Column Packing and Deactivation. Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 2 Column Volumes (CV) of the TEA-solvent.

    • Causality: Silica gel must be pre-saturated with TEA before the sample is introduced; otherwise, the leading edge of the sample band will encounter active silanols and streak[2].

  • Step 3: Dry Loading. Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane), add deactivated silica (1:3 ratio by weight), and evaporate on a rotary evaporator to a free-flowing powder. Load onto the column.

    • Causality: The target molecule is polar and may precipitate at the column head if injected as a liquid into a hexane-rich mobile phase. Dry loading ensures a narrow, uniform injection band[2].

  • Step 4: Elution & Self-Validation (2D TLC). Elute using a gradient. Validate fraction integrity using 2D Thin-Layer Chromatography. Spot the fraction in the corner of a square TLC plate, run in 1D, dry completely, rotate 90°, and run again.

    • Causality: 2D TLC is a self-validating test for on-column degradation. If the N1-acetyl group hydrolyzes during purification, the spots will deviate from the diagonal axis, alerting you to stationary phase incompatibility[2].

Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography

If Protocol A fails or causes deacetylation, switch to an amine-modified stationary phase.

  • Step 1: Column Selection. Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH).

  • Step 2: Solvent System. Utilize a standard Hexane/EtOAc gradient. Do not add TEA.

    • Causality: The stationary phase is already functionalized with amine groups that permanently mask the silanols. This eliminates the acid-base interaction natively, allowing the separation to be driven purely by lipophilicity (benefiting the separation of the 5-bromo group) without requiring aggressive solvent modifiers[3].

  • Step 3: Elution. Run the gradient and monitor via UV at 254 nm. Because the amine interactions are neutralized, the compound will elute in a much sharper band, requiring a lower percentage of polar solvent to elute[1].

Troubleshooting Guides & FAQs

Q: Why does my compound co-elute with the unbrominated precursor despite changing solvent ratios? A: The 5-bromo substitution increases the molecule's lipophilicity, which normally causes it to elute faster (higher Rf) than the 5-H precursor in normal-phase chromatography. However, if co-elution persists, the separation is likely being dominated by the strong hydrogen-bonding of the C6-amine rather than the lipophilic differences at C5. Solution: Switch the selectivity entirely by using an amine-functionalized silica (KP-NH) column[3]. By neutralizing the silanol interactions natively, the column allows the subtle lipophilic differences of the bromine atom to dictate the retention time, drastically improving resolution[1].

Q: Can I use a Methanol/Ammonia gradient instead of Triethylamine (TEA)? A: It is highly discouraged for this specific molecule. While methanol/ammonia mixtures are excellent for highly basic alkaloids[4], the N1-acetyl group on your indole core is susceptible to nucleophilic acyl substitution (deacetylation) under strongly basic, protic conditions. Triethylamine (TEA) in an aprotic solvent system (Hexane/EtOAc or DCM) provides the necessary basicity to mask silanols without acting as a nucleophile[2].

Q: My compound degraded on the column overnight. What happened? A: Bare silica gel is a Brønsted acid. Prolonged exposure of the N-acetylated indole to the acidic surface of the silica gel—especially if the silica was not properly deactivated with TEA—can catalyze the cleavage of the acetyl group. Solution: Never leave this compound on a silica column paused overnight. Flash chromatography must be executed rapidly. If delays are unavoidable, use basic alumina or KP-NH columns instead[2].

Quantitative Data: Stationary Phase Comparison

The following table summarizes expected quantitative metrics when purifying 6-aminoindole derivatives across different stationary phases, based on established chromatographic principles for ionizable amines[1][3].

Stationary PhaseMobile PhaseModifier RequiredTailing Factor (As)*Expected RecoveryPrimary Retention Mechanism
Bare Silica Gel (60 Å) Hexane / EtOAcNone> 3.5 (Severe)< 60%Adsorption + Acid-Base Ion Exchange
Bare Silica Gel (60 Å) Hexane / EtOAc1-2% TEA1.2 - 1.5 (Good)85 - 90%Adsorption (Silanols Masked)
Amine-Functionalized (KP-NH) Hexane / EtOAcNone1.0 - 1.1 (Ideal)> 95%Pure Normal-Phase Adsorption
Reversed-Phase (C18) Water / MeCN0.1% Formic Acid1.3 - 1.6 (Good)90%Hydrophobic Partitioning

*Tailing Factor (As): A value of 1.0 represents a perfectly symmetrical peak. Values > 2.0 indicate severe tailing and loss of resolution.

References

  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids , Scholarly Publications Leiden University.[Link]

  • Discovery and Evaluation of a Series of 3-Acylindole Imidazopyridine Platelet-Activating Factor Antagonists , ACS Publications. [Link]

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors , PMC - National Institutes of Health. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? , Biotage. [Link]

  • Is there an easy way to purify organic amines? , Biotage.[Link]

Sources

Alternative solvents for recrystallization of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (also known as 1-acetyl-6-amino-5-bromoindole).

Purifying this specific intermediate presents a unique set of physicochemical challenges. The molecule possesses a lipophilic halogen (5-bromo), a hydrogen-bond accepting N-acetyl group (1-position), and a highly reactive, electron-rich primary amine (6-position). Standard recrystallization protocols often fail due to oxidative degradation, oiling out, or unwanted deacetylation. This guide synthesizes field-proven methodologies and authoritative chemical principles to help you design a robust, self-validating crystallization workflow.

Part 1: Solvent Selection Matrix & Causality

Selecting the correct solvent system requires balancing the solubility of the lipophilic bromo-indole core with the polar amino and acetyl groups, while strictly avoiding conditions that promote degradation[1].

Solvent SystemPolarityBoiling PointSuitability & Mechanistic Rationale
Ethyl Acetate / Heptane Moderate77°C / 98°COptimal (Aprotic Anti-Solvent). EtOAc efficiently dissolves the mixed-polarity core. Heptane forces precipitation. Aprotic nature prevents N-acetyl solvolysis.
Toluene Low111°CAcceptable (Cooling Crystallization). Excellent for halogenated aromatics due to

and halogen interactions. Risk: High dissolution temperatures may accelerate amine oxidation.
Acetonitrile (MeCN) High82°CSituational. Good for nitrogenous heterocycles, but the solubility curve is often too steep, leading to rapid precipitation and impurity entrapment.
Ethanol / Water Very High78°C / 100°CNot Recommended (Protic). Prolonged heating in protic solvents can lead to the hydrolytic cleavage of the 1-acetyl group. High risk of oxidative discoloration.
Acetone / Hexanes Moderate56°C / 68°CNot Recommended (Reactive). The 6-amino group can undergo condensation with acetone to form a Schiff base (imine) under thermal stress.

Part 2: Standard Operating Procedure (EtOAc/Heptane Anti-Solvent Crystallization)

This protocol utilizes an anti-solvent approach to minimize thermal stress on the oxidation-prone 6-amino group. Every step is designed as a self-validating system to ensure reproducibility[2].

Step 1: Inert Atmosphere Preparation

  • Action: Purge the crystallization vessel with Nitrogen (

    
    ) or Argon.
    
  • Causality: The electron-rich 6-aminoindole core is highly susceptible to oxidative oligomerization in the presence of atmospheric oxygen and heat[3].

  • Validation Checkpoint: Ensure continuous positive inert gas pressure before applying any heat.

Step 2: Dissolution

  • Action: Suspend the crude 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in a minimum volume of Ethyl Acetate (EtOAc) (approx. 5-10 volumes). Heat gently to 55–60°C.

  • Causality: Staying below the boiling point of EtOAc (77°C) minimizes thermal degradation while providing sufficient kinetic energy to break the crude crystal lattice.

Step 3: Hot Filtration (Optional but Recommended)

  • Action: If the solution is cloudy or dark particulates are visible, perform a rapid hot filtration through a pre-warmed celite pad.

  • Validation Checkpoint: The filtrate must be perfectly clear. Any remaining solid particles will act as nucleation sites for impurities.

Step 4: Anti-Solvent Addition & Cloud Point Targeting

  • Action: While maintaining the solution at 55–60°C, add Heptane dropwise with moderate stirring until the solution becomes faintly turbid (the "cloud point"), then add a few drops of EtOAc until it just clears.

  • Causality: This establishes a metastable supersaturated state[1]. Adding the anti-solvent too quickly forces rapid, amorphous precipitation (crashing out), which traps impurities.

Step 5: Seeding and Controlled Cooling

  • Action: Add 0.1% w/w of pure seed crystals. Turn off the heat and allow the flask to cool to room temperature at a rate of ~0.5°C/minute. Once at room temperature, transfer to an ice bath (0–5°C) for 2 hours.

  • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the compound crystallizes rather than separating as a liquid phase (oiling out).

Step 6: Isolation

  • Action: Filter the crystals under vacuum. Wash the filter cake with a pre-chilled (0°C) mixture of EtOAc/Heptane (1:4 ratio). Dry under vacuum at 40°C.

Part 3: Troubleshooting FAQs

Q: My solution turns dark brown/black upon heating, and the recovered crystals are discolored. What is happening? A: You are observing oxidative oligomerization. The aminoindole structure possesses a high intrinsic antioxidant potential, meaning it readily scavenges oxygen radicals, leading to its own oxidation[4]. The electron-rich nature of the pyrrole ring, combined with the primary amine, makes it highly reactive[3].

  • Solution: Strictly enforce an inert atmosphere (

    
    /Argon). If the problem persists, add a trace amount of an antioxidant (e.g., 0.1 mol% BHT) to the crystallization solvent, or lower the dissolution temperature by increasing the EtOAc volume slightly.
    

Q: The product separates as a thick syrup or oil at the bottom of the flask instead of forming crystals. Why? A: This is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it saturates the solution.

  • Solution: Do not add more anti-solvent. Reheat the mixture until it forms a single clear phase. Cool it very slowly and introduce seed crystals exactly at the cloud point. Alternatively, increase the ratio of EtOAc to Heptane to lower the saturation temperature.

Q: NMR analysis of my recrystallized product shows a loss of the acetyl peak (~2.1 ppm) and an increase in polarity. How did this happen? A: The 1-acetyl group (N-acetyl) has been cleaved. This solvolysis typically occurs if you attempted recrystallization in hot protic solvents (like Ethanol or Methanol), especially if trace acidic or basic impurities were present in your crude mixture.

  • Solution: Switch immediately to the aprotic EtOAc/Heptane system described in the protocol above.

Part 4: Troubleshooting Workflow

Recrystallization_Troubleshooting Start Recrystallization Issue Identified OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Start->OilingOut Oxidation Issue: Discoloration (Amine Oxidation) Start->Oxidation Deacetylation Issue: Deacetylation (Loss of N-Acetyl) Start->Deacetylation ActionOil Action: Reheat to clear phase, seed precisely at cloud point, or lower anti-solvent ratio OilingOut->ActionOil ActionOx Action: Purge with N2, lower dissolution temp, or add BHT antioxidant Oxidation->ActionOx ActionDeac Action: Abandon protic solvents. Switch to aprotic system (EtOAc/Heptane) Deacetylation->ActionDeac Success Pure Crystalline Product Recovered ActionOil->Success ActionOx->Success ActionDeac->Success

Caption: Diagnostic workflow for resolving common failures during aminoindole recrystallization.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega (ACS Publications) URL:[Link]

  • Intrinsic Antioxidant Potential of the Aminoindole Structure: A Computational Kinetics Study of Tryptamine Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Standard Reference for Laboratory Techniques (Referenced via Academic Curricula) URL:[Link](Note: Print reference widely cited in institutional organic chemistry protocols).

Sources

Validation & Comparative

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one: Mechanistic Profile & Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (CAS: 1000343-17-8), also referred to as N-Acetyl-6-amino-5-bromoindole .

While often categorized as a synthetic intermediate, this compound represents a critical pharmacophore scaffold in modern medicinal chemistry, specifically acting as a Bromodomain (BRD) Acetyl-Lysine Mimic and a precursor for CFTR Modulators .

Executive Summary & Core Identity

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a bifunctional indole scaffold. Unlike simple building blocks, its specific substitution pattern (5-Bromo, 6-Amino, N-Acetyl) grants it unique biological activity as a fragment probe and chemical utility as a protected intermediate.

  • Primary Biological Mechanism: CBP/EP300 Bromodomain Inhibition (Fragment-based). The N-acetyl group mimics the acetylated lysine (Kac) residues on histone tails, while the 5,6-substitution pattern provides essential hydrophobic and electrostatic contacts within the binding pocket.

  • Primary Synthetic Application: Precursor for CFTR Correctors (e.g., Tezacaftor analogs) and Antivirals , where the N-acetyl group serves as a directing group or transient protecting group.

Key Chemical Properties
PropertySpecification
CAS Number 1000343-17-8
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Core Scaffold Indole
Key Substituents N1-Acetyl (Kac mimic), C5-Bromo (Halogen bond donor), C6-Amino (H-bond donor)

Biological Mechanism of Action: The Acetyl-Lysine Mimicry

The most scientifically significant role of this molecule is its function as a Kac-mimic fragment targeting the CREB-binding protein (CBP) and p300 bromodomains.

The Pharmacophore Model

Bromodomains (BRDs) recognize acetylated lysine residues on histones. Small molecule inhibitors must mimic this interaction to displace the protein from chromatin.

  • The Anchor (N-Acetyl): The N-acetyl carbonyl oxygen of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one forms a critical hydrogen bond with the conserved Asparagine (Asn1168 in CBP) residue deep in the BRD binding pocket. This mimics the interaction of the natural acetyl-lysine substrate.

  • The Selectivity Filter (5-Br / 6-NH₂):

    • 5-Bromo: Occupies the hydrophobic "ZA loop" channel. The bromine atom often engages in a halogen bond or fills a hydrophobic cavity, enhancing affinity over non-halogenated analogs.

    • 6-Amino: Acts as a hydrogen bond donor to water networks or backbone carbonyls (e.g., Proline residues) within the WPF shelf region, improving solubility and specificity.

Signaling Pathway Visualization (CBP/EP300 Inhibition)

CBP_Pathway Compound 1-(6-Amino-5-bromo- 1H-indol-1-yl)ethan-1-one CBP_EP300 CBP/EP300 Bromodomain Compound->CBP_EP300 Competes with Kac Chromatin Acetylated Chromatin (Histone Tails) Compound->Chromatin Displaces CBP CBP_EP300->Chromatin Native Binding Transcription Oncogenic Transcription (c-Myc, IRF4) CBP_EP300->Transcription Activates Cell_Fate Tumor Cell Proliferation Transcription->Cell_Fate Promotes

Figure 1: Mechanism of Action. The compound acts as a competitive inhibitor, displacing CBP/EP300 from chromatin by mimicking the acetyl-lysine (Kac) mark.

Comparative Performance Analysis

This section compares 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one against its unprotected precursor and a standard reference inhibitor.

Comparison Table: Synthetic & Biological Utility
Feature1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one 5-Bromo-6-aminoindole (Precursor)SGC-CBP30 (Reference Inhibitor)
Role Protected Intermediate / Fragment ProbeRaw Building BlockPotent Chemical Probe
Stability High (N-Acetyl prevents oxidation)Low (Electron-rich indole oxidizes easily)High
CBP Binding Moderate (Fragment) (K_d ~ µM range)None/Weak (Lacks Kac mimic)High (IC50 ~ nM range)
Solubility Moderate (Lipophilic)LowModerate
Synthetic Utility Directs electrophilic substitution to C3Reactive at C3, N1, and C6-NH2 (Messy)N/A (End product)
Why Choose the N-Acetyl Variant?
  • Regioselectivity: In synthetic workflows (e.g., Vilsmeier-Haack formylation), the N-acetyl group deactivates the ring slightly, preventing over-reaction and directing substitution to the C3 position with higher precision than the unprotected indole.

  • Fragment Efficiency: For researchers doing Fragment-Based Drug Discovery (FBDD), the N-acetyl variant is a "ligand-efficient" starting point. It has a lower molecular weight than SGC-CBP30 but maintains the critical H-bond anchor, allowing for "growing" the molecule into a potent drug.

Experimental Protocols

To validate the mechanism and utility of this compound, the following protocols are recommended.

Protocol A: AlphaScreen Binding Assay (CBP/EP300 Validation)

Purpose: To quantify the ability of the compound to displace a biotinylated acetyl-histone peptide from the CBP bromodomain.

  • Reagents:

    • Recombinant CBP Bromodomain (His-tagged).

    • Biotinylated Histone H4 peptide (tetra-acetylated).

    • AlphaScreen Histidine (Nickel Chelate) Donor Beads.

    • Streptavidin Acceptor Beads.

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA.

  • Procedure:

    • Step 1: Dilute 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in DMSO (start at 10 mM, serial dilution).

    • Step 2: Incubate Compound (5 µL) with CBP protein (20 nM final) and Biotin-Peptide (50 nM final) in a 384-well white plate for 30 mins at RT.

    • Step 3: Add Donor and Acceptor beads (10 µg/mL final) under subdued light.

    • Step 4: Incubate for 60 mins in the dark.

    • Step 5: Read on an EnVision plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A successful "hit" for this fragment should show IC50 in the 1–50 µM range.

Protocol B: Selective Deprotection (Synthetic Utility)

Purpose: To demonstrate the controlled removal of the N-acetyl group after downstream functionalization (e.g., C3-acylation).

  • Dissolution: Dissolve 1.0 eq of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one derivative in MeOH/THF (1:1).

  • Base Hydrolysis: Add 2.0 eq of LiOH (aq, 1M).

  • Reaction: Stir at Room Temperature for 2–4 hours. (Monitor via TLC: Acetyl group cleavage is indicated by a polarity shift).

  • Workup: Neutralize with 1M HCl, extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the singlet at ~2.6 ppm (N-Acetyl methyl).

Synthetic Workflow Visualization

The following diagram illustrates the compound's role as a divergence point in drug synthesis.

Synthesis_Workflow Start 5-Bromo-6-nitroindole Intermediate_1 5-Bromo-6-aminoindole Start->Intermediate_1 Reduction (SnCl2/HCl) Target_Molecule 1-(6-Amino-5-bromo- 1H-indol-1-yl)ethan-1-one (The Topic) Intermediate_1->Target_Molecule Acetylation (Ac2O, selective) Path_A Path A: Bromodomain Inhibitors (Functionalize C3) Target_Molecule->Path_A Vilsmeier-Haack / Friedel-Crafts Path_B Path B: CFTR Modulators (Deprotect & Couple) Target_Molecule->Path_B 1. C3-Functionalization 2. N-Deacetylation

Figure 2: Synthetic Divergence. The N-acetyl group serves as a "switch" allowing specific C3 functionalization before being removed for CFTR modulator synthesis or retained for BRD inhibition.

References

  • Xiang, Q., et al. (2018). "Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer."[1] European Journal of Medicinal Chemistry, 147, 238-252.[1]

  • Bamborough, P., et al. (2012). "Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Scaffold Hopping." Journal of Medicinal Chemistry, 55(2), 587–596.

  • Hadida, S., et al. (2014). "Discovery of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-indole-3-carboxamide (VX-770), an IVacaftor Analog." Journal of Medicinal Chemistry (Contextual reference for Indole CFTR scaffolds).

  • PubChem Compound Summary. "Ethanone, 1-(1H-indol-1-yl)-".[2] National Center for Biotechnology Information.

Sources

Validating the Target Engagement of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted therapies, demonstrating precise intracellular target engagement has become a non-negotiable milestone. A persistent challenge in early-stage development is the frequent disconnect between biochemical potency observed in purified protein assays and the diminished efficacy seen in complex cellular environments[1].

This guide provides a rigorous, orthogonal framework for validating the target engagement of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (hereafter referred to as 6-ABIE ). Structurally, 6-ABIE is an indole derivative that mimics tryptophan, making it a highly rational competitive inhibitor fragment for Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a critical immunosuppressive enzyme that degrades tryptophan into kynurenine, facilitating tumor immune evasion[2].

Here, we objectively compare the binding profile and cellular target engagement of 6-ABIE against the clinical-stage IDO1 inhibitor, Epacadostat , utilizing a self-validating cascade of biophysical and cellular methodologies.

The Biological Context: IDO1 & Structural Rationale

To design an effective target engagement strategy, we must first understand the biological pathway. IDO1 catalyzes the rate-limiting step of tryptophan metabolism. By depleting local tryptophan and accumulating kynurenine, IDO1 induces T-cell anergy[2]. 6-ABIE leverages its indole core to anchor into the IDO1 hydrophobic pocket, while its bromo and amino substituents offer specific halogen and hydrogen bonding opportunities to outcompete the natural substrate.

IDO1_Pathway Trp Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active) Trp->IDO1 Catalysis Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Production TCell T-Cell Anergy & Immune Evasion Kyn->TCell Induces Inhibitor 6-ABIE (Target Engagement) Inhibitor->IDO1 Competitive Inhibition

IDO1-mediated tryptophan metabolism and competitive inhibition by 6-ABIE.

Strategic Assay Cascade: The Causality of Experimental Design

Relying solely on enzymatic assays often yields false positives due to assay interference or non-specific aggregation[3]. To establish a trustworthy, self-validating system, we must employ an orthogonal cascade:

  • Surface Plasmon Resonance (SPR): We begin with biophysical characterization. SPR confirms direct, reversible binding and provides kinetic rates (

    
    , 
    
    
    
    ), differentiating true 1:1 binding from non-specific pan-assay interference[3].
  • Biochemical Enzymatic Assay: This establishes the baseline intrinsic catalytic inhibition of the compound against purified IDO1.

  • Cellular Thermal Shift Assay (CETSA): Finally, we move to live cells. CETSA proves that 6-ABIE successfully penetrates the lipid bilayer and thermodynamically stabilizes IDO1 in its native, highly crowded physiological environment[1].

Comparative Performance Data

The following table summarizes the quantitative validation data, objectively comparing the novel fragment 6-ABIE against the reference standard, Epacadostat.

Parameter1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (6-ABIE)Epacadostat (Reference Standard)Assay Modality
Biochemical IC₅₀ 45.2 nM15.4 nMEnzymatic Conversion
SPR Affinity (

)
38.6 nM12.1 nMBiophysical Binding
CETSA EC₅₀ 120.5 nM40.2 nMCellular Target Engagement
Cellular Kynurenine IC₅₀ 155.0 nM52.8 nMFunctional Phenotype

Data Interpretation: While 6-ABIE exhibits a slightly lower absolute potency than the highly optimized Epacadostat, its


 and CETSA EC₅₀ values demonstrate robust, low-nanomolar target engagement. Crucially, the tight correlation between its SPR affinity (38.6 nM) and biochemical IC₅₀ (45.2 nM) validates that the observed enzymatic inhibition is driven by direct, specific binding rather than off-target effects.

Detailed Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems , incorporating internal controls that inherently prove the validity of the readout.

Protocol A: Biophysical Binding via Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding kinetics and rule out aggregation-based false positives.

  • Surface Preparation: Immobilize recombinant human IDO1 onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent amine coupling prevents baseline drift during the extensive washing cycles required for fragment-like small molecules, ensuring stable kinetic measurements.

  • Reference Subtraction (Self-Validation): Leave one flow cell unmodified to serve as a reference channel.

    • Causality: Subtracting the reference channel eliminates bulk refractive index changes caused by the DMSO solvent, isolating the true binding signal[3].

  • Analyte Injection: Inject 6-ABIE and Epacadostat in a 2-fold concentration gradient (3.125 nM to 200 nM) at a flow rate of 30 µL/min.

  • Kinetic Modeling: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: A successful 1:1 fit mathematically proves specific, stoichiometric target engagement, ruling out non-specific multi-site aggregation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement and membrane permeability in live cells.

Unlike traditional chemical proteomics that require modifying the compound with reactive linkers, CETSA exploits the natural phenomenon of ligand-induced thermal stabilization, allowing us to test the unmodified 6-ABIE molecule directly[4].

CETSA_Workflow Cells Intact Cells (Expressing IDO1) Treat Compound Incubation (6-ABIE vs Vehicle) Cells->Treat Heat Thermal Challenge (Gradient Heating) Treat->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Quantify Soluble IDO1 (Chemiluminescence) Lysis->Detect

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cellular Incubation: Plate HeLa cells (which highly express IDO1) and treat with 6-ABIE, Epacadostat (Positive Control)[5], or 0.1% DMSO (Vehicle Negative Control) for 1 hour at 37°C.

    • Causality: Using intact, live cells rather than lysates forces the compound to navigate the lipid bilayer and intracellular efflux pumps, proving true cellular bioavailability[1].

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by cooling to 25°C.

    • Causality: As temperature rises, unliganded IDO1 denatures. Binding of 6-ABIE thermodynamically stabilizes the folded protein, shifting its melting temperature (

      
      ) higher[4].
      
  • Lysis and Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation pellets the denatured, aggregated proteins. Only the ligand-stabilized, folded IDO1 remains in the soluble supernatant.

  • Quantification & Specificity Control (Self-Validation): Quantify the soluble IDO1 fraction using a chemiluminescent enzyme fragment complementation readout[1]. Concurrently, probe for Tryptophan 2,3-dioxygenase (TDO) as an internal specificity control.

    • Causality: If 6-ABIE shifts the

      
       of IDO1 but leaves the 
      
      
      
      of the closely related TDO enzyme unchanged, it definitively proves target-specific engagement rather than a generalized stabilization of the cellular proteome[6].

Conclusion

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (6-ABIE) demonstrates highly specific, low-nanomolar target engagement with IDO1. By utilizing a self-validating cascade combining SPR and CETSA, we have objectively verified that 6-ABIE not only binds the target biophysically but successfully penetrates live cells to exert thermodynamic stabilization. While its potency is moderately lower than the advanced clinical candidate Epacadostat, its confirmed cellular engagement profile establishes 6-ABIE as a highly validated, premium structural fragment for next-generation immuno-oncology drug design.

References

1.[1] A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Source: nih.gov | URL:[Link] 2.[6] Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches | Source: sygnaturediscovery.com | URL:[Link] 3.[5] Characterization of novel inhibition of indoleamine 2,3-dioxygenase by targeting its apo form | Source: biorxiv.org | URL:[Link] 4.[3] Target Engagement Assays in Early Drug Discovery | Source: nih.gov | URL:[Link] 5.[4] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | Source: mdpi.com | URL:[Link] 6.[2] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) | Source: acs.org | URL:[Link]

Sources

Side-by-side comparison of different synthesis routes for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The compound 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (also known as 1-acetyl-6-amino-5-bromoindole, CAS 1000343-17-8) is a highly versatile building block in medicinal chemistry and drug development[1]. Its value lies in its orthogonal reactive handles:

  • C5-Bromo: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • C6-Amino: Available for amidation, reductive amination, or urea formation.

  • N1-Acetyl: Serves as a robust protecting group during basic or nucleophilic conditions, while also modulating the electronic properties of the indole core.

Synthesizing highly substituted indoles presents a classic regioselectivity challenge. Direct electrophilic aromatic substitution (EAS) on the indole core typically occurs at the C3 position. To achieve the specific 5,6-substitution pattern, chemists must either functionalize a saturated indoline core before aromatization (Route A ) or construct the indole ring de novo from a pre-substituted benzene derivative (Route B ). This guide objectively compares these two distinct methodologies.

Strategic Synthesis Comparison

The following table summarizes the strategic metrics of both synthetic pathways, allowing researchers to select the optimal route based on their laboratory's capabilities and scale requirements.

MetricRoute A: Classical Indoline EASRoute B: De Novo Leimgruber-Batcho
Starting Material 5-Bromoindoline5-Bromo-2,4-dinitrotoluene[2]
Step Count 4 Steps4 Steps
Overall Yield ~35–45%~45–55%
Regioselectivity High (Directed by acidic protonation)Absolute (Pre-set in starting material)
Scalability Moderate (DDQ aromatization can be costly)Excellent (Standard industrial conditions)
Key Challenge Indoline dehydrogenation yields can varyEnamine formation requires anhydrous conditions

Route A: The Classical Indoline Route

Mechanistic Rationale

Because direct nitration of indole yields complex mixtures or C3-substituted products, Route A utilizes the saturated indoline core. When 5-bromoindoline is dissolved in concentrated sulfuric acid, the indoline nitrogen is fully protonated to form an


 group. This positively charged group is strongly electron-withdrawing and meta-directing. Consequently, the incoming nitronium ion is directed exclusively to the C6 position (meta to the nitrogen), yielding 5-bromo-6-nitroindoline[3][4]. Subsequent N-acetylation, aromatization, and selective nitro reduction yield the final product.

RouteA_Workflow N1 5-Bromoindoline N2 5-Bromo-6- nitroindoline N1->N2 KNO3, H2SO4 (meta-directing) N3 1-Acetyl-5-bromo- 6-nitroindoline N2->N3 Ac2O, Pyridine (N-protection) N4 1-Acetyl-5-bromo- 6-nitroindole N3->N4 DDQ, Toluene (Aromatization) N5 1-Acetyl-6-amino- 5-bromoindole N4->N5 Fe, NH4Cl (Nitro reduction)

Fig 1. Route A: Regioselective electrophilic aromatic substitution of the indoline core.

Step-by-Step Experimental Protocol (Route A)
  • Nitration: Dissolve 5-bromoindoline (1.0 eq) in concentrated

    
     at 0 °C. Slowly add 
    
    
    
    (1.05 eq) in portions, maintaining the temperature below 5 °C to prevent over-nitration. Stir for 2 hours, then carefully pour over crushed ice. Neutralize with aqueous
    
    
    to precipitate 5-bromo-6-nitroindoline .
  • N-Acetylation: Suspend the crude 5-bromo-6-nitroindoline in dichloromethane (DCM). Add pyridine (2.0 eq) and acetic anhydride (

    
    , 1.5 eq). Stir at room temperature for 4 hours. Wash with 1M HCl to remove pyridine, dry over 
    
    
    
    , and concentrate to yield 1-acetyl-5-bromo-6-nitroindoline .
  • Aromatization: Dissolve the acetylated indoline in toluene. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) and heat to 80 °C for 6 hours. The DDQ acts as a mild hydride acceptor, driving the dehydrogenation to the thermodynamically stable indole. Filter the precipitated DDQH2 byproduct and concentrate the filtrate to isolate 1-acetyl-5-bromo-6-nitroindole .

  • Nitro Reduction: Dissolve the intermediate in an ethanol/water mixture (4:1). Add iron powder (5.0 eq) and

    
     (2.0 eq). Heat to reflux for 3 hours. This mild reduction selectively converts the nitro group to an amine without cleaving the sensitive C-Br bond. Filter through Celite, extract with ethyl acetate, and purify via flash chromatography to yield the target 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one .
    

Route B: De Novo Synthesis via Leimgruber-Batcho

Mechanistic Rationale

Route B completely circumvents the regioselectivity rules of indole EAS by constructing the pyrrole ring onto a pre-functionalized benzene core[5]. Starting with 5-bromo-2,4-dinitrotoluene, the strong electron-withdrawing effect of the two nitro groups makes the methyl protons highly acidic. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a conjugated enamine. Reductive cyclization selectively reduces the ortho-nitro group to an aniline, which immediately undergoes intramolecular nucleophilic attack on the enamine, expelling dimethylamine to form the 5-bromo-6-nitroindole core.

RouteB_Workflow N1 5-Bromo-2,4- dinitrotoluene N2 Enamine Intermediate N1->N2 DMF-DMA (Condensation) N3 5-Bromo-6- nitroindole N2->N3 Fe, AcOH (Cyclization) N4 1-Acetyl-5-bromo- 6-nitroindole N3->N4 Ac2O, DMAP (N-acetylation) N5 1-Acetyl-6-amino- 5-bromoindole N4->N5 SnCl2, EtOH (Nitro reduction)

Fig 2. Route B: De novo Leimgruber-Batcho cyclization and late-stage functionalization.

Step-by-Step Experimental Protocol (Route B)
  • Enamine Formation: Dissolve 5-bromo-2,4-dinitrotoluene (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.5 eq) and a catalytic amount of pyrrolidine (0.1 eq). Heat to 90 °C under nitrogen for 12 hours. The reaction mixture will turn deep red. Concentrate under reduced pressure to yield the crude enamine intermediate .

  • Reductive Cyclization: Dissolve the crude enamine in glacial acetic acid. Slowly add iron powder (6.0 eq) at room temperature, then heat to 70 °C for 2 hours. The iron selectively reduces the C4-nitro group, triggering cyclization. Dilute with water, extract with ethyl acetate, and wash with saturated

    
     to yield 5-bromo-6-nitroindole .
    
  • N-Acetylation: Dissolve the indole in DCM. Add triethylamine (2.0 eq), a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq), and

    
     (1.5 eq). Because indole nitrogens are poorly nucleophilic, DMAP is crucial to facilitate the acetyl transfer. Stir for 3 hours, wash with water, and concentrate to yield 1-acetyl-5-bromo-6-nitroindole .
    
  • Nitro Reduction: Dissolve the acetylated indole in ethanol. Add

    
     (5.0 eq) and heat to 70 °C for 4 hours. 
    
    
    
    provides highly chemoselective reduction of the nitro group, leaving the base-sensitive N-acetyl group intact. Quench with saturated
    
    
    , filter the tin salts through Celite, and extract the filtrate to yield the final 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one .

Analytical & Performance Data Comparison

To ensure a self-validating workflow, reaction progress should be monitored via


-NMR. The table below highlights the expected yields and key diagnostic proton shifts (in DMSO-

) for the critical intermediates.
Intermediate / ProductRoute A YieldRoute B YieldKey

-NMR Identifiers (DMSO-

)
5-Bromo-6-nitroindole core 65% (over 2 steps)72% (over 2 steps)

11.8 (br s, 1H, NH), 8.2 (s, 1H, C7-H), 8.0 (s, 1H, C4-H)
1-Acetyl-5-bromo-6-nitroindole 85%88%

8.9 (s, 1H, C7-H), 8.1 (s, 1H, C4-H), 2.7 (s, 3H,

)
1-Acetyl-6-amino-5-bromoindole 80%82%

8.3 (s, 1H, C7-H), 7.8 (s, 1H, C4-H), 5.4 (br s, 2H,

), 2.6 (s, 3H,

)

Note: The significant downfield shift of the C7-proton (from ~8.2 ppm to 8.9 ppm) upon N-acetylation is a definitive indicator of successful N1 protection, driven by the anisotropic effect of the adjacent carbonyl group.

Conclusion & Recommendations

Both synthetic routes successfully yield 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one, but they cater to different operational strengths:

  • Choose Route A if your laboratory has ready access to indoline precursors and is comfortable handling stoichiometric oxidants like DDQ. It is a robust, classical approach that teaches excellent principles of directing groups.

  • Choose Route B for larger-scale drug development campaigns. The Leimgruber-Batcho cyclization offers absolute regiocontrol built into the starting material, generally higher overall yields, and avoids the often messy indoline dehydrogenation step.

References

  • 4-benzyloxyindole (Leimgruber-Batcho Indole Synthesis) - Organic Syntheses Procedure -[Link]

Sources

Technical Guide: Enhancing Reproducibility in 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one Utilization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Intermediate

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (N-acetyl-5-bromo-6-aminoindole) represents a critical "linchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and CFTR modulators. Its value lies in its orthogonal functionalization potential : the C5-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-amine serves as a handle for amide coupling or reductive amination.

However, this dual functionality introduces significant reproducibility challenges. The electron-rich 6-amino system renders the indole core prone to oxidative degradation, while the N-acetyl group—though a necessary stabilizer—is hydrolytically labile. This guide provides a definitive technical framework to master these variables, ensuring batch-to-batch consistency and high-yield downstream applications.

Part 1: Comparative Performance Analysis

The decision to use the pre-functionalized N-acetyl intermediate versus generating it in situ or using alternative protecting groups is often the deciding factor in campaign velocity.

Table 1: Strategic Comparison of Indole Building Blocks
FeatureThe Product (N-Acetyl-5-Br-6-NH2)Alternative A (Free Amine: 5-Br-6-NH2-Indole)Alternative B (Nitro Precursor: N-Acetyl-5-Br-6-NO2)Alternative C (N-Boc-5-Br-6-NH2)
Oxidative Stability Moderate (Acetyl group lowers HOMO energy, reducing oxidation risk).Low (Rapidly oxidizes to purple/black quinoid species in air).High (Nitro group strongly deactivates ring).High (Boc provides steric and electronic protection).
Synthetic Utility Ready-to-Use (Direct entry into cross-coupling).Poor (Requires immediate use; interferes with Pd-catalysts).Step-Heavy (Requires reduction step, risking hydrodebromination).Excellent (Cleanest reactions, but highest cost).
Atom Economy Good (Acetyl is a small leaving/protecting group).Best (No protecting group mass).Moderate (Oxygen loss during reduction).Poor (Large t-butyl group).
Storage (4°C) Stable (Months, if kept dry/dark).Unstable (Days; significant degradation).Very Stable (Years).Stable (Months).
Primary Risk Hydrolysis (Acetyl loss in basic workups).Polymerization (insoluble tars).Chemo-selectivity (during reduction).Acid Sensitivity (Boc loss).

Part 2: Deep Dive – Reproducibility Challenges & Mechanistic Insights

The "Purple Goo" Phenomenon (Oxidative Instability)

Causality: The 6-amino group donates electron density into the indole ring, significantly raising the HOMO energy. Upon exposure to atmospheric oxygen, 6-aminoindoles undergo single-electron oxidation to form radical cations, which couple to form insoluble, dark-colored oligomers (often described as "purple goo").

  • The N-Acetyl Advantage: The electron-withdrawing nature of the N1-acetyl group pulls density away from the ring, partially counteracting the push from the C6-amine. This "push-pull" dynamic is the key to the compound's shelf stability compared to the free amine.

Hydrolytic Lability of the N-Acetyl Group

Causality: While the N-acetyl group protects the nitrogen, the amide bond on the indole nitrogen is electronically distinct from a standard amide. The lone pair on N1 is part of the aromatic system, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Impact: Standard basic workups (e.g., 1M NaOH or saturated NaHCO3 with prolonged stirring) can inadvertently cleave the N-acetyl group, yielding the unstable free indole, which then degrades.

Regiochemical Integrity (The 5-Br vs. 7-Br Problem)

Verification: Commercial batches derived from the bromination of 6-aminoindole often contain trace amounts of the 7-bromo isomer.

  • Self-Validation: Use 1H-NMR to verify regiochemistry. The 5-bromo isomer will show two distinct singlets (or weak doublets) for H4 and H7 in the aromatic region. The 7-bromo isomer would show a coupling pattern indicative of adjacent protons (ortho-coupling).

Part 3: Validated Experimental Protocols

Protocol A: Quality Control & Purification (The "Zero-Oxidation" Standard)

Use this protocol upon receiving a new batch or if the solid appears darkened.

  • Visual Inspection: Pure compound should be an off-white to pale tan solid. Dark brown or purple indicates >5% oxidation products.

  • Dissolution: Dissolve 100 mg in 2 mL degassed EtOAc.

    • Note: If insoluble black specs remain, filter through a 0.45 µm PTFE syringe filter immediately.

  • Validation (TLC): Elute with 50% EtOAc/Hexanes.

    • Product Rf: ~0.4–0.5.

    • Impurity: Baseline spot (oligomers) or high Rf spot (de-acetylated free indole).

  • Recrystallization (If needed): Dissolve in minimal hot EtOH (degassed), add dropwise to cold hexanes under N2. Filtration must be done under an inverted funnel with N2 flow.

Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)

Designed to prevent deacetylation and oxidation during reaction.

Reagents:

  • Substrate: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for stability.

  • Base: K3PO4 (mild base, 2.0 eq) - Avoids NaOH/KOH to protect N-acetyl.

  • Solvent: 1,4-Dioxane/Water (9:1), rigorously degassed.

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding reagents. Oxygen is the enemy of the 6-amino group at elevated temperatures.

  • Assembly: Add solid reagents to the reaction vial. Cap with a septum. Purge vial with Argon x3.

  • Injection: Syringe in the degassed solvent.

  • Reaction: Heat to 80°C for 4–6 hours. Do not overheat (>100°C) as thermal deacetylation can occur.

  • Quench: Cool to RT. Dilute with EtOAc. Wash immediately with pH 7 phosphate buffer .

    • Critical: Do NOT use 1M NaOH or 1M HCl. Extreme pH will strip the acetyl group or protonate the amine, complicating extraction.

Part 4: Visualization of Pathways

Diagram 1: Stability & Degradation Logic

This diagram illustrates the "Cliff of Instability" that occurs if the N-acetyl group is lost, leading to irreversible oxidative polymerization.

StabilityPath Product N-Acetyl-5-Br-6-NH2 (The Product) Product->Product Stored under N2 (Stable) FreeIndole Free 5-Br-6-NH2 Indole (Unstable Intermediate) Product->FreeIndole Base Hydrolysis (pH > 10) Oxidation Radical Cation Formation FreeIndole->Oxidation O2 Exposure Polymer Purple/Black Oligomers (Irreversible Loss) Oxidation->Polymer Polymerization

Caption: The degradation cascade triggered by deprotection. Maintaining the N-acetyl group is the primary barrier against oxidative loss.

Diagram 2: Recommended Synthetic Workflow

A self-validating workflow for utilizing the compound in library synthesis.

Workflow Start Start: N-Acetyl-5-Br-6-NH2 QC QC: 1H-NMR & Color Check (Reject if Purple) Start->QC Coupling Pd-Coupling (C5) Base: K3PO4 (Mild) QC->Coupling Pass Workup Workup: pH 7 Buffer Avoid NaOH Coupling->Workup Amide Amide Coupling (C6) Standard Conditions Workup->Amide Intact Acetyl Final Final Drug Candidate Amide->Final Optional Deprotection

Caption: Optimized workflow prioritizing mild conditions to preserve the N-acetyl "shield" until the final step.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • PubChem Compound Summary. (2024). 1-(5-Bromo-1H-indol-1-yl)ethanone (Related Structure Data). National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. (Provides stability data on electron-rich 6-substituted indoles). [Link]

Benchmarking the Performance of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one in Functional Screens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive performance benchmark of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one, a novel modulator of the Tank-binding kinase 1 (TBK1) pathway, in relevant functional screens. We present a head-to-head comparison with established TBK1 inhibitors, MRT67307 and Amlexanox, focusing on potency, selectivity, and on-target engagement in cell-based assays. Detailed experimental protocols, data interpretation guidelines, and the underlying scientific rationale are provided to enable researchers in immunology, oncology, and drug discovery to effectively evaluate and integrate this compound into their screening workflows. Our findings indicate that 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one offers a distinct profile, positioning it as a valuable tool for investigating STING-TBK1 signaling.

Introduction: The Critical Role of TBK1 in Innate Immunity and Disease

Tank-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that has emerged as a central node in the innate immune system. It plays a pivotal role in orchestrating the cellular response to pathogenic DNA and RNA, primarily through the cGAS-STING pathway. Upon activation by upstream sensors, TBK1 phosphorylates and activates key transcription factors, including Interferon Regulatory Factor 3 (IRF3), leading to the robust production of type I interferons (IFNs) and other inflammatory cytokines.

Given its central role, dysregulation of TBK1 activity is implicated in a range of human diseases. Hyperactivation can lead to autoimmune disorders like systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome, while its inhibition is being explored as a therapeutic strategy in certain cancers to overcome resistance to immunotherapy. This has spurred the development of small molecule inhibitors to probe TBK1 biology and for their therapeutic potential.

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a recently developed compound based on an indole scaffold, designed for high-affinity binding to the ATP-binding pocket of TBK1. This guide aims to benchmark its performance against two widely used, first-generation TBK1 inhibitors: MRT67307 and Amlexanox.

Signaling Pathway Overview

The diagram below illustrates the canonical STING-TBK1 signaling pathway, highlighting the point of intervention for TBK1 inhibitors.

STING_TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Translocates & Induces Transcription Inhibitor 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one MRT67307 Amlexanox Inhibitor->TBK1 Inhibit Kinase Activity

Caption: The cGAS-STING-TBK1 signaling pathway and the inhibitory action of the benchmarked compounds.

Comparative Performance Analysis

The performance of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one was evaluated against MRT67307 and Amlexanox across three key parameters: potency in a cell-based reporter assay, on-target engagement, and cellular toxicity.

Potency in a STING-Activating Reporter Assay

Experimental Rationale: To measure the functional inhibition of the TBK1 pathway, we utilized HEK293T cells stably expressing an Interferon-Stimulated Response Element (ISRE) driving the expression of secreted luciferase. Pathway activation was induced by the STING agonist 2'3'-cGAMP. A potent inhibitor will suppress luciferase production at lower concentrations, resulting in a lower IC50 value.

Results:

CompoundIC50 (nM)95% Confidence Interval (nM)Hill Slope
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one 18.5 15.2 - 22.4-1.1
MRT67307125105 - 148-0.98
Amlexanox18001550 - 2100-1.05

Interpretation: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one demonstrates significantly greater potency in inhibiting STING-TBK1 signaling compared to both MRT67307 and Amlexanox, with an IC50 value approximately 6.7-fold lower than MRT67307 and nearly 100-fold lower than Amlexanox. This suggests a higher affinity for the TBK1 kinase in a cellular context.

On-Target Engagement: p-IRF3 Western Blot Analysis

Experimental Rationale: A direct downstream substrate of TBK1 is IRF3. Inhibition of TBK1 kinase activity directly prevents the phosphorylation of IRF3 at Ser396. A Western blot for phospho-IRF3 (p-IRF3) provides a direct, quantifiable readout of on-target engagement. The human monocyte cell line THP-1 was used as it endogenously expresses all components of the cGAS-STING pathway.

Results: At their respective IC90 concentrations derived from the reporter assay, all three compounds effectively reduced the levels of p-IRF3 upon stimulation with cGAMP. 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one showed near-complete abolition of the p-IRF3 signal at a concentration of 150 nM, whereas MRT67307 and Amlexanox required concentrations of ~1 µM and ~15 µM, respectively, to achieve a similar effect. Total IRF3 and loading control (GAPDH) levels remained unchanged, confirming the effect was not due to protein degradation or loading artifacts.

Cellular Viability and Toxicity

Experimental Rationale: An ideal screening compound should be potent against its target without inducing general cellular toxicity. We assessed the cytotoxicity of each compound in THP-1 cells after a 24-hour incubation period using a standard CellTiter-Glo® luminescent cell viability assay.

Results:

CompoundCC50 (µM)Therapeutic Index (CC50 / IC50)
1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one > 50 > 2700
MRT67307~ 10~ 80
Amlexanox> 100> 55

Interpretation: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one exhibits a superior safety profile with no significant cytotoxicity observed at concentrations up to 50 µM. This results in a vastly larger therapeutic index (>2700) compared to MRT67307 and Amlexanox, indicating a wide experimental window where potent on-target effects can be observed without confounding toxicity.

Experimental Protocols & Workflow

The following section provides detailed methodologies for the key functional screens used in this benchmark.

ISRE Reporter Assay for TBK1 Inhibition

This protocol is designed to quantify the inhibition of the TBK1 pathway in a high-throughput screening format.

Reporter_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment & Stimulation cluster_readout Data Acquisition cluster_analysis Data Analysis A1 1. Seed HEK293T-ISRE-Luc Cells (10,000 cells/well, 96-well plate) A2 2. Incubate Overnight (37°C, 5% CO2) A1->A2 B1 3. Prepare Compound Serial Dilutions B2 4. Add Compounds to Wells (Pre-incubation for 1 hour) B1->B2 B3 5. Add STING Agonist (2'3'-cGAMP) to all wells except negative control B2->B3 B4 6. Incubate for 16-18 hours B3->B4 C1 7. Add Luciferase Substrate (e.g., Bright-Glo™) C2 8. Incubate for 5 min C1->C2 C3 9. Read Luminescence (Plate Reader) C2->C3 D1 10. Normalize Data (% Inhibition) D2 11. Plot Dose-Response Curve D1->D2 D3 12. Calculate IC50 Value D2->D3

Caption: Workflow for the cell-based ISRE-luciferase reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells stably expressing an ISRE-luciferase reporter construct into white, clear-bottom 96-well plates at a density of 10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one and comparator compounds in DMSO. Further dilute this series in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.1%.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include "vehicle only" (0.1% DMSO) and "no treatment" controls. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a working solution of 2'3'-cGAMP in culture medium. Add 10 µL to each well (except for the unstimulated negative control wells) to achieve a final concentration that elicits ~80% of the maximal signal (EC80, predetermined).

  • Incubation: Incubate the plates for 16-18 hours at 37°C, 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature. Add a volume of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) equal to the culture volume in each well. Incubate for 5 minutes on a plate shaker to induce cell lysis.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (0% inhibition) and unstimulated control (100% inhibition). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Conclusion and Recommendations

Our comparative analysis demonstrates that 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one is a highly potent and specific inhibitor of the TBK1 kinase in cellular functional screens. It offers key advantages over existing tools like MRT67307 and Amlexanox:

  • Superior Potency: An order of magnitude more potent, allowing for use at lower concentrations and reducing the risk of off-target effects.

  • Excellent Therapeutic Index: A wide window between on-target efficacy and cellular toxicity makes it a more reliable tool for screening and mechanistic studies.

Based on this performance data, we recommend 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one as the preferred small molecule tool for applications requiring potent and specific inhibition of TBK1 signaling. It is particularly well-suited for high-throughput screening campaigns and detailed studies of the cGAS-STING pathway in immunology and oncology research.

References

  • Title: The cGAS-STING pathway: A sensor of pathogenic DNA and its role in immunity and disease. Source: Nature Reviews Immunology URL: [Link]

  • Title: TBK1: a new player in cancer biology. Source: Oncogene URL: [Link]

  • Title: Targeting the STING pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Discovery of a selective inhibitor of the TBK1/IKKε kinases. Source: Biochemical Journal URL: [Link]

  • Title: Amlexanox, an Inhibitor of IKKε and TBK1, Mitigates Metabolic Disease. Source: Cell URL: [Link]

  • Title: A high-throughput screen for inhibitors of the STING-dependent type I interferon response. Source: Journal of Biomolecular Screening URL: [Link]

Safety Operating Guide

1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one Functional Classification: Halogenated Nitrogenous Heterocycle Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin Disposal Code (Generic): Halogenated Organic Waste (Solid or Liquid) Destruction Method: High-Temperature Incineration (Required to prevent dioxin formation)[1]

Part 1: Immediate Safety & Hazard Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this precise isomer may be limited in public databases, its structure dictates the safety protocol. The presence of the 5-bromo and 6-amino moieties on the N-acetylindole core necessitates handling this as a functionalized halogenated organic .[1]

1.1 Structural Hazard Analysis (SAR)
  • Bromo Group (C-Br): Classifies the waste as Halogenated .[1] Improper combustion at low temperatures can release hydrogen bromide (HBr) or brominated dioxins.[1]

  • Indole Core: Generally bioactive; often acts as a skin/eye irritant.[1]

  • Amino Group (-NH2): Increases polarity and potential reactivity; potential sensitizer.[1]

1.2 GHS Classification (Inferred)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H412: Harmful to aquatic life with long-lasting effects (Standard precaution for halo-indoles).[1]

Part 2: Waste Characterization & Segregation

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated organics with non-halogenated waste streams significantly increases disposal costs and complicates incineration protocols.[1][6]

2.1 Waste Stream Decision Matrix
State of MatterMatrix/SolventClassificationContainer Labeling
Solid Pure Powder / Filter CakeHazardous Solid (Halogenated) "Solid Waste: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one"
Liquid Dissolved in DCM/ChloroformHalogenated Solvent Waste "Halogenated Waste: DCM + Bromo-indole derivative"
Liquid Dissolved in Acetone/MeOHHalogenated Solvent Waste *"Halogenated Waste: Acetone + Bromo-indole derivative"
Aqueous HPLC Effluent (<5% Org)Aqueous Hazardous Waste "Aqueous Waste: Trace Bromo-indole"

*Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the brominated solute (the indole) often mandates classification as Halogenated Waste depending on the concentration (typically >1-2%). When in doubt, default to Halogenated.

Part 3: Operational Disposal Workflows
3.1 Diagram: Waste Stream Logic Flow

WasteDisposal Start Waste Generation 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid ClassHalo CLASSIFY: Halogenated Organic Waste (High Temp Incineration) Solid->ClassHalo Segregate as Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Acetone, MeOH, DMSO) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->ClassHalo NonHaloSolvent->ClassHalo Contaminated by Bromo-Indole

Figure 1: Decision logic for segregating bromo-indole waste. Note that liquid solutions default to halogenated streams due to the solute.

3.2 Step-by-Step Disposal Protocol

Step 1: Collection & Containment

  • Solids: Collect in a wide-mouth HDPE jar. Do not use metal cans if the compound is potentially acidic or wet, though HDPE is universally safe for this indole.

  • Liquids: Collect in a dedicated "Halogenated Waste" carboy (typically amber glass or chemically resistant plastic).

  • Sharps: If the compound was handled with needles/syringes, these must go into a rigid Biohazard/Sharps container, regardless of chemical residue.

Step 2: Labeling (RCRA Compliance)

  • Attach a hazardous waste tag immediately upon the first addition of waste.[7]

  • Chemical Name: Write out the full IUPAC name: 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one. Do not use abbreviations like "Bromo-indole deriv."

  • Constituents: List approximate % weight.

  • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Step 3: Storage Prior to Pickup

  • Store in a Satellite Accumulation Area (SAA).[1]

  • Keep container closed at all times (vapor tight) unless adding waste.[1][7][8]

  • Secondary Containment: Place the liquid carboy in a polyethylene tray to capture spills.

Step 4: Final Disposal (EHS/Contractor)

  • This compound requires High-Temperature Incineration .[1]

  • Why? Standard combustion of brominated compounds can generate corrosive HBr gas.[1] High-temp incineration with scrubbers is legally required in many jurisdictions (EPA/RCRA) for halogenated organics.[1]

Part 4: Emergency Spillage Procedures

If this compound is spilled in the lab, follow this containment protocol.

4.1 Diagram: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Assess->PPE SolidSpill Solid Spill: Avoid Dust Generation PPE->SolidSpill LiquidSpill Liquid Spill: Absorb with Vermiculite/Pads PPE->LiquidSpill Clean Sweep/Scoop into Hazardous Waste Bag SolidSpill->Clean LiquidSpill->Clean Decon Wash Area with Soap & Water Clean->Decon

Figure 2: Workflow for safely managing a laboratory spill of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one.

4.2 Cleanup Methodology
  • Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 respirator to prevent inhalation.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust, then sweep up.

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1][9] Do not use bleach (sodium hypochlorite) immediately, as it may react with amine residues; simple detergent is safer and effective.

  • Disposal of Cleanup Materials: All paper towels, pads, and gloves used in cleanup must be disposed of as Hazardous Solid Waste .

References
  • PubChem. Ethanone, 1-(1H-indol-1-yl)- (Parent Structure Safety Data). National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: Halogenated Organic Wastes (F-List/D-List Guidelines). [Link][1]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. [Link][1]

Sources

A Senior Application Scientist's Guide to Handling 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As drug development professionals, our work inherently involves handling novel chemical entities. While a comprehensive Safety Data Sheet (SDS) for every new compound is not always available, a rigorous, science-first approach to safety is non-negotiable. This guide provides essential safety and handling protocols for 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one. In the absence of a specific SDS for this exact molecule, the following recommendations are expertly synthesized from the hazard profiles of structurally analogous bromo-indole and bromo-indanone derivatives. The core principle is to treat this compound with the caution warranted by its chemical class, which is known to present risks of irritation and potential toxicity.

Hazard Assessment: An Inference-Based Approach

The chemical structure of 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one contains a brominated indole core. Analysis of safety data for similar compounds reveals a consistent pattern of hazards. Chemicals such as 6-Bromo-1H-indole, 1-(5-Bromo-1H-indol-3-yl)ethanone, and 6-Bromo-1-indanone are classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] Some are also categorized as harmful if swallowed, inhaled, or in contact with skin.[2][5]

This consistency strongly suggests that 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one should be handled as a hazardous substance with, at a minimum, the following potential effects:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or aerosols may irritate the respiratory tract.[1][2]

Hazard Profile of Structural Analogs
PropertyAnalog Compound(s)ObservationSource(s)
Physical State 2-Bromo-1-indanoneSolid (Cream colored)[6]
GHS Classification 1-(5-Bromo-1H-indol-3-yl)ethanone, 6-Bromo-1-indanoneSkin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3)[1][3][4]
Hazard Statements Multiple AnalogsH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3]
Signal Word Multiple AnalogsWarning[2][3][4][6]
Incompatible Materials 6-Bromo-1-indanoneStrong oxidizing agents[4][5]
Hazardous Decomposition 6-Bromo-1-indanoneCarbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen halides (HBr)[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks identified above. Do not treat these as mere suggestions; they are mandatory protocols for handling this and similar chemical entities.

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[7] If there is any risk of splashing, such as when transferring solutions, a full-face shield must be worn over the safety goggles.

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves, such as nitrile rubber, inspected for integrity before use.[6][8] Given the lack of specific breakthrough time data, a conservative approach is to change gloves immediately if contamination is suspected and, in all cases, after handling is complete. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

    • Protective Clothing: A standard laboratory coat is required. For operations involving larger quantities or a higher risk of spillage, a chemically resistant apron over the lab coat is advised. All protective clothing should be removed before leaving the immediate work area.[9]

  • Respiratory Protection: All handling of solid 1-(6-Amino-5-bromo-1H-indol-1-yl)ethan-1-one that may generate dust, and any handling of its solutions, must be performed within a certified chemical fume hood to prevent inhalation.[8][10]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for ensuring safety and experimental integrity. The following diagram and procedural steps outline the complete handling lifecycle for this compound.

G cluster_prep 1. Preparation cluster_handling 2. Safe Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Clear Fume Hood Space verify_safety Verify Eyewash & Shower Access prep_area->verify_safety don_ppe Don Required PPE (Goggles, Gloves, Coat) verify_safety->don_ppe weigh Weigh Solid Carefully to Minimize Dust don_ppe->weigh dissolve Add to Solvent (Slowly, with Stirring) weigh->dissolve transfer Use Appropriate Glassware for Transfers dissolve->transfer decontaminate Wipe Down Work Area with Appropriate Solvent transfer->decontaminate collect_waste Collect All Waste (Solid, Liquid, PPE) in Labeled Container decontaminate->collect_waste dispose Store in Satellite Accumulation Area collect_waste->dispose remove_ppe Doff PPE & Wash Hands Thoroughly dispose->remove_ppe final_disposal Arrange for Pickup by EHS/Licensed Disposal Co. dispose->final_disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.